4-(3-Methoxyphenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONQCMNVMIGQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443699 | |
| Record name | 4-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-55-2 | |
| Record name | 4-(3-Methoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99329-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine for Researchers and Drug Development Professionals
An authoritative guide to the synthesis, characterization, and fundamental properties of 4-(3-Methoxyphenyl)piperidine, a key building block in modern medicinal chemistry.
This document provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic amine of significant interest in the field of drug discovery and development. Its structural motif is a recurring feature in a variety of biologically active molecules, making a thorough understanding of its characteristics essential for researchers and scientists. This guide will delve into its synthesis, spectroscopic profile, and key physicochemical parameters.
Chemical Identity and Molecular Structure
This compound is a substituted piperidine derivative with a methoxyphenyl group at the 4-position of the piperidine ring.
-
IUPAC Name: this compound
-
CAS Number: 99329-55-2
-
Molecular Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol
-
Canonical SMILES: COC1=CC=CC(=C1)C2CCNCC2
-
InChI: InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
-
InChIKey: NONQCMNVMIGQEE-UHFFFAOYSA-N
The structure comprises a saturated six-membered nitrogen-containing ring (piperidine) attached to a benzene ring bearing a methoxy group at the meta position. This arrangement imparts a unique combination of lipophilicity and polarity, influencing its pharmacokinetic and pharmacodynamic properties in potential drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its application in synthesis and drug formulation.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₇NO | --INVALID-LINK-- |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available for the free base. The hydrochloride salt has a reported melting point. | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in a range of organic solvents. | General chemical principles |
| pKa | Not experimentally determined. Predicted values may be available through computational models. |
Synthesis and Reactivity
The synthesis of 4-arylpiperidines, including this compound, is a well-established area of organic chemistry, often leveraging modern cross-coupling methodologies.
General Synthetic Strategies
The construction of the 4-arylpiperidine scaffold can be achieved through several synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, are particularly prevalent.[1] These methods typically involve the reaction of a suitably protected piperidine derivative with an aryl-metal species or an aryl halide.
A common precursor for these syntheses is a protected 4-piperidone, which can be converted to a reactive intermediate for the cross-coupling reaction.[1]
Illustrative Synthetic Protocol: Synthesis of a Related 4-Arylpiperidine
Protocol: Synthesis of 4-(3-methoxy-benzyl)piperidine [2]
-
Hydrogenation: A mixture of 4-(3-methoxybenzyl)pyridine (1 equivalent) and platinum oxide (catalytic amount) in acetic acid is subjected to hydrogenation.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Basification and Extraction: The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent such as ether.
-
Purification: The combined organic extracts are dried and concentrated. The final product is purified by vacuum distillation to yield 4-(3-methoxy-benzyl)piperidine as an oil.
This protocol highlights a common strategy for the synthesis of saturated heterocyclic systems from their aromatic precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Caption: Illustrative workflow for the synthesis of a 4-arylpiperidine derivative.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While specific experimental spectra for the target compound are not provided in the search results, the expected spectral features can be inferred from its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 191.27.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and N-H stretching of the secondary amine in the piperidine ring.
Safety and Handling
While a specific safety data sheet (SDS) for this compound free base is not available, information for its hydrochloride salt and related compounds provides guidance on handling. The hydrochloride salt is classified as an irritant.[3][4] General laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Drug Development
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological targets. The presence of the methoxyphenyl group can influence receptor binding, metabolic stability, and pharmacokinetic properties. Derivatives of this compound are of interest in the development of novel therapeutics for central nervous system (CNS) disorders and other conditions.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in the development of new chemical entities.
References
A Technical Guide to 4-(3-Methoxyphenyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-(3-Methoxyphenyl)piperidine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine moiety is a foundational scaffold in a vast array of approved therapeutics, and its derivatives are continuously explored for novel pharmacological activities.[1][2] This document details the physicochemical properties, structural features, synthesis protocols, and key applications of this compound, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction to this compound
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding allow it to serve as a versatile scaffold for interacting with biological targets. The introduction of substituents onto the piperidine ring enables the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3]
This compound is a disubstituted piperidine derivative featuring a methoxy-substituted phenyl ring at the C4 position. This specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The 3-methoxyphenyl group is a key structural feature in several opioid analgesics and other neurologically active agents, suggesting the potential of its piperidine derivatives as intermediates for novel therapeutics.[4]
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in synthesis and drug design. Its molecular structure consists of a saturated piperidine ring directly attached to a benzene ring, which bears a methoxy group at the meta position.
Chemical Structure
The IUPAC name for this compound is this compound. Its structure is depicted below.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenylpiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. When combined with a phenyl group, the resulting phenylpiperidine motif is particularly prominent in centrally acting agents, including analgesics, antipsychotics, and treatments for neurodegenerative disorders. This guide focuses on a specific, high-value derivative, 4-(3-Methoxyphenyl)piperidine, providing a comprehensive overview of its chemical synthesis, physicochemical properties, and potential as a modulator of key neurological pathways. Understanding the nuances of this compound is critical for researchers aiming to develop next-generation therapeutics with improved efficacy and safety profiles.
Physicochemical and Structural Properties
The structural and physical characteristics of this compound are fundamental to its behavior in both chemical reactions and biological systems. The presence of the methoxy group at the meta position of the phenyl ring influences its electronic properties and potential for hydrogen bonding, which in turn affects its solubility, lipophilicity, and receptor binding interactions.
| Property | Value | Source |
| CAS Number | 99329-55-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₇NO | --INVALID-LINK-- |
| Molecular Weight | 191.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | COC1=CC=CC(=C1)C2CCNCC2 | --INVALID-LINK-- |
| InChIKey | NONQCMNVMIGQEE-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Chemical Characterization
The synthesis of 4-arylpiperidines can be achieved through various synthetic routes. A common and effective strategy involves the reduction of a corresponding 4-arylpyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.
Representative Synthetic Protocol: Catalytic Hydrogenation of 4-(3-Methoxyphenyl)pyridine
This protocol describes a plausible and widely utilized method for the preparation of this compound via the catalytic hydrogenation of the corresponding pyridine precursor.
Step 1: Reaction Setup
-
In a suitable hydrogenation vessel, dissolve 4-(3-methoxyphenyl)pyridine (1 equivalent) in a solvent such as acetic acid or ethanol.
-
Add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 0.1 mol%).
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon.
Step 2: Hydrogenation
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide, to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the methoxy group protons (a singlet), and the aliphatic protons of the piperidine ring.
-
¹³C NMR spectroscopy will display distinct resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the piperidine ring carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.27 m/z). Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Applications in Drug Discovery and Pharmacology
Phenylpiperidine derivatives are renowned for their interactions with central nervous system (CNS) targets, particularly opioid and sigma receptors. These receptors play crucial roles in pain perception, mood regulation, and cognitive function, making them attractive targets for drug development.
Potential as an Opioid Receptor Modulator
The 4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2][3] While the title compound possesses a methoxy group instead of a hydroxyl group, it can be considered a prodrug or a lead compound for further optimization. The methoxy group can be metabolically converted to a hydroxyl group in vivo, potentially unmasking opioid receptor activity. Derivatives of this scaffold have shown potent antagonist activity at mu, kappa, and delta opioid receptors.[2] This suggests that this compound and its analogs could be valuable tools for developing treatments for opioid addiction, as well as for conditions where opioid receptor blockade is beneficial.
Interaction with Sigma Receptors
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a multitude of cellular functions, including the modulation of ion channels and intracellular signaling pathways.[4] They are implicated in various neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases. Piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors.[5] The structural features of this compound make it a candidate for interaction with the sigma-1 receptor, potentially leading to neuroprotective or cognitive-enhancing effects.
Caption: Potential signaling pathways for this compound.
Conclusion and Future Directions
This compound represents a valuable chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive molecules suggests a high probability of interaction with key CNS targets. Future research should focus on the detailed pharmacological characterization of this compound and its derivatives to elucidate their precise mechanism of action and to explore their therapeutic efficacy in preclinical models of pain, addiction, and neurodegenerative diseases. The insights gained from such studies will be instrumental in the development of novel and improved therapies for these challenging conditions.
References
- 1. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptors [sigmaaldrich.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)piperidine
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Methoxyphenyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Given the frequent role of piperidine derivatives as scaffolds in pharmacologically active compounds, a thorough understanding of their solubility is paramount for formulation, purification, and bioavailability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for solubility determination.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, solubility dictates the choice of solvents for synthesis and purification, influences the design of formulations for drug delivery, and ultimately impacts its absorption and bioavailability in vivo. A compound with poor solubility can present significant challenges during development, leading to costly and time-consuming formulation strategies.
Molecular Structure and its Influence on Solubility
The solubility of this compound is intrinsically linked to its molecular structure, which features a combination of polar and non-polar moieties.
-
Piperidine Ring: The saturated heterocyclic amine core is capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and, in its protonated form, a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar protic solvents.[1][2]
-
Methoxyphenyl Group: The aromatic phenyl ring is inherently non-polar and contributes to the molecule's lipophilicity. The methoxy group (-OCH3) introduces some polarity and potential for hydrogen bonding, but the overall character of this substituent is hydrophobic.
The interplay between the polar piperidine ring and the more non-polar methoxyphenyl group will govern the compound's solubility across a spectrum of solvents. The principle of "like dissolves like" provides a foundational basis for predicting these interactions.[3]
Predicted Solubility Profile of this compound
In the absence of extensive empirical data, a qualitative prediction of solubility can be made based on the structural characteristics of this compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The piperidine nitrogen can engage in hydrogen bonding with protic solvents. However, the non-polar methoxyphenyl group will limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (e.g., better in ethanol than in water). |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar methoxyphenyl group will favor interaction with non-polar solvents. However, the polar piperidine ring will limit high solubility. |
| Aqueous Acidic | Dilute HCl, Dilute H2SO4 | High | As a basic amine, this compound will be protonated in acidic solutions, forming a salt. This ionic species will be significantly more polar and thus more soluble in aqueous media. |
| Aqueous Basic | Dilute NaOH, Dilute NaHCO3 | Low | In basic solutions, the piperidine nitrogen will remain in its free base form, limiting its solubility in aqueous media. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The following section details established protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
A rapid assessment of a compound's solubility class can be performed using a simple, systematic procedure. This method is particularly useful in the early stages of research for solvent screening.[3][4][5]
Experimental Protocol: Qualitative Solubility Determination
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the test solvent in three equal portions (0.25 mL each).
-
Vigorous Mixing: After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds.
-
Observation: Visually inspect the mixture for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A noticeable amount of solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
-
Systematic Testing: Follow a logical progression of solvents, as illustrated in the workflow diagram below.
Caption: Workflow for Qualitative Solubility Testing.
Quantitative Determination: The Equilibrium Solubility Method
For precise solubility data, the equilibrium or shake-flask method is the gold standard. This technique measures the concentration of a saturated solution at a specific temperature.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the collected sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Caption: Workflow for Equilibrium Solubility Determination.
Theoretical Approaches to Solubility Prediction
While experimental determination is definitive, computational models can provide valuable estimates of solubility, particularly in the early stages of drug discovery when compound availability is limited.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models employ statistical methods to correlate molecular descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.[4][6][7] These models can then be used to predict the solubility of new compounds. The accuracy of QSPR models is highly dependent on the quality and diversity of the training dataset.[8]
-
Hansen Solubility Parameters (HSP): This approach characterizes both the solute and the solvent by three parameters: δd (dispersion), δp (polar), and δh (hydrogen bonding).[5][9][10] The principle is that substances with similar HSP values are likely to be miscible. HSP can be particularly useful for identifying suitable solvents or solvent blends for a given solute.[11]
Conclusion
A comprehensive understanding of the solubility of this compound is crucial for its successful development and application. This guide has provided a framework for predicting and experimentally determining its solubility in a range of solvents. While theoretical predictions offer valuable initial guidance, rigorous experimental validation using methods such as the equilibrium solubility protocol is indispensable for obtaining accurate and actionable data. The methodologies and principles outlined herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the research and development process.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. paint.org [paint.org]
4-(3-Methoxyphenyl)piperidine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(3-Methoxyphenyl)piperidine for Research and Development Professionals
Introduction: Contextualizing the Compound
In the landscape of medicinal chemistry and drug development, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. This compound is a valuable synthetic intermediate, offering a versatile platform for the creation of novel molecules targeting a range of biological pathways. Its structure, combining a piperidine ring with a methoxy-substituted phenyl group, presents a unique profile of chemical reactivity and, consequently, specific handling requirements. This guide provides a comprehensive, technically grounded framework for the safe utilization of this compound in a laboratory setting, moving beyond rote protocol to explain the scientific rationale behind each safety recommendation.
Section 1: Hazard Profile and Toxicological Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a reliable hazard assessment can be constructed by examining its structural components: the piperidine core and the methoxyphenyl substituent. The safety data for closely related analogs, such as 4-(2-Methoxyphenyl)piperidine and the parent compound, piperidine, provide critical insights.[1][2][3]
GHS Hazard Classification (Inferred)
Based on the known hazards of its analogs, this compound should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS):
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The piperidine moiety is known to be corrosive, and analogs consistently show skin irritation potential.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact is likely to cause significant irritation, a common property of amine-containing heterocyclic compounds.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed) | H302/H311/H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled | The parent compound, piperidine, exhibits significant acute toxicity. It is prudent to assume this derivative carries similar risks until proven otherwise.[2] |
Disclaimer: This classification is inferred from structurally similar compounds. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
The Chemistry of Corrosivity
The basicity of the secondary amine within the piperidine ring is a primary driver of its irritant and corrosive properties. This amine can readily accept a proton, allowing it to disrupt biological membranes and cause chemical burns upon direct contact. The methoxy group on the phenyl ring can modulate this basicity but does not eliminate the inherent hazard of the piperidine core.
Section 2: Proactive Safety Protocols and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary means of mitigating the risks identified above. The choice of each should be deliberate and informed by the specific experimental procedures being undertaken.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental contact.[3][4]
Personal Protective Equipment (PPE): A Necessary Barrier
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust, preventing severe eye irritation. Standard safety glasses are insufficient.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[4] |
| Body Protection | A flame-retardant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of generating significant dust or aerosols.[3] |
Section 3: Handling, Storage, and Emergency Procedures
Proper chemical management extends from the moment a reagent is received to its final disposal.
Prudent Laboratory Handling
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to contain dust.
-
Transfers: Use spatulas and other tools that minimize the generation of dust. For solutions, use cannulas or syringes to avoid spills.
-
Housekeeping: Maintain a clean and organized workspace. Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[4]
Chemical Storage
Store this compound in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Response: A Step-by-Step Workflow
In the event of an accidental release, a structured response is crucial to ensure safety.
Diagram 1: Workflow for Accidental Spill Response
Caption: A systematic workflow for responding to a spill of this compound.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Section 4: Physical and Chemical Data
Understanding the physical properties of a compound is essential for designing experiments and anticipating its behavior.
Table 3: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Value (Piperidine - Parent Compound) |
| Molecular Formula | C₁₂H₁₇NO | C₅H₁₁N |
| Molecular Weight | 191.27 g/mol [5] | 85.15 g/mol |
| Appearance | Likely a solid at room temperature | Clear, colorless liquid[4] |
| Boiling Point | Data not readily available | 106 °C |
| Melting Point | Data not readily available | -13 °C |
| Density | Data not readily available | 0.862 g/cm³ |
Conclusion
This compound is a valuable tool in the arsenal of the research chemist. Its potential hazards, primarily related to its piperidine core, are significant but manageable through a combination of robust engineering controls, diligent use of personal protective equipment, and adherence to prudent handling practices. By understanding the chemical principles that underlie its reactivity and potential toxicity, researchers can foster a culture of safety that enables scientific advancement without compromising personal well-being.
References
potential pharmacological activity of 4-(3-Methoxyphenyl)piperidine
An In-Depth Technical Guide to the Potential Pharmacological Activity of 4-(3-Methoxyphenyl)piperidine
Abstract
The this compound moiety represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2][3][4] Its structural rigidity, combined with the electronic and steric properties conferred by the methoxyphenyl group, makes it a versatile building block for targeting complex biological systems, particularly within the central nervous system (CNS).[5] This technical guide provides an in-depth analysis of the known and potential pharmacological activities associated with this core structure. We will explore its interactions with key protein targets, primarily sigma (σ) and opioid receptors, and discuss the structure-activity relationships (SAR) that govern its efficacy and selectivity. Furthermore, this guide details established experimental protocols for evaluating the pharmacological profile of compounds containing this scaffold, offering researchers a validated framework for advancing drug discovery efforts in areas such as neurodegenerative diseases, pain management, and oncology.
Introduction: A Privileged Scaffold in CNS Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its ability to introduce a basic nitrogen center—often protonated at physiological pH—which can engage in critical ionic interactions with biological targets.[1][3] When substituted with an aryl group, as in the case of this compound, the resulting structure serves as a key pharmacophore for a range of CNS-active compounds. The 3-methoxy substitution on the phenyl ring is of particular interest, as it can be a site for metabolic O-demethylation to a hydroxyl group, potentially converting a compound into its more active form, a classic pro-drug strategy.[6] This guide synthesizes the current understanding of this scaffold's pharmacology, focusing on its established roles as a modulator of sigma and opioid receptors and its emerging potential in treating complex multifactorial diseases like Alzheimer's.[7][8][9][10]
Primary Pharmacological Targets and Mechanisms of Action
The 4-arylpiperidine framework has been most extensively explored for its interaction with two major classes of receptors in the CNS: Sigma (σ) receptors and Opioid receptors.
Sigma (σ) Receptor Modulation
Initially misclassified as a subtype of opioid receptor, sigma receptors are now understood to be a unique class of intracellular proteins, with σ1 and σ2 being the primary subtypes.[11][12] They are considered "chaperone" proteins that modulate a variety of signaling pathways and ion channels, making them attractive targets for therapeutic intervention in neuropathic pain, neurodegeneration, and cancer.[11][12]
The this compound scaffold is a foundational element in many high-affinity sigma receptor ligands.[13][14] The basic nitrogen of the piperidine ring is a crucial pharmacophoric element, believed to interact with an acidic residue in the receptor's binding pocket.[11]
Potential Therapeutic Implications:
-
Neuroprotection: σ1 receptor agonists have shown promise in protecting neurons from ischemic damage and in models of neurodegenerative diseases.[11]
-
Oncology: σ2 receptor ligands are being investigated as potential anti-cancer agents due to their role in inducing apoptosis in tumor cells.[11]
-
Cognitive Enhancement: Agonism at the σ1 receptor has been associated with anti-amnesic effects in preclinical models.[13]
Opioid Receptor Antagonism
The 4-(3-hydroxyphenyl)piperidine core, the demethylated metabolite of our topic scaffold, is a well-established framework for potent and selective opioid receptor antagonists.[15][16][17][18] These compounds, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are pure antagonists at μ, δ, and κ opioid receptors.[16][18] This activity is distinct from classic opioid antagonists like naloxone, which depend on specific N-substituents (e.g., allyl) for their antagonist effect.[18] Therefore, this compound serves as a critical synthetic intermediate and potential pro-drug for this class of opioid modulators.
Potential Therapeutic Implications:
-
Treatment of Opioid-Induced Side Effects: Peripherally restricted antagonists based on this scaffold can counteract opioid-induced constipation without affecting central analgesia.
-
Addiction Therapy: Opioid antagonists are used in the management of substance abuse disorders.[18]
Experimental Workflows for Pharmacological Characterization
A systematic evaluation of a novel compound based on the this compound scaffold requires a tiered approach, moving from initial binding affinity to functional activity and finally to in vivo efficacy.
Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for σ1 and σ2 receptors. The principle relies on the displacement of a radiolabeled ligand by the unlabeled test compound.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ2).[14]
-
Membrane Preparation: Guinea pig brain homogenates or cells expressing recombinant human sigma receptors.
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4 or 8.0).[14]
-
Non-specific Binding (NSB) Agent: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[14]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of radioligand at a final concentration near its Kd value (e.g., 2-3 nM for --INVALID-LINK---pentazocine).[14]
-
50 µL of test compound dilution (or buffer for total binding, or NSB agent for non-specific binding).
-
400 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional consequence of receptor binding (agonism or antagonism) by quantifying the activation of G-proteins. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (μ, δ, or κ).
-
Reagents: GDP, assay buffer containing MgCl₂ and NaCl.
-
Agonist/Antagonist: Test compound and a known reference agonist (e.g., DAMGO for μ-opioid).
Step-by-Step Methodology:
-
Membrane Pre-incubation: Pre-incubate membranes with adenosine deaminase (to break down endogenous adenosine) if necessary.
-
Reaction Mixture: Combine membranes, test compound (at various concentrations), and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
For Agonist Mode: Measure the stimulation of [³⁵S]GTPγS binding by the test compound.
-
For Antagonist Mode: Add a fixed concentration of a reference agonist (e.g., DAMGO at its EC₈₀) to all wells, then add varying concentrations of the test compound to measure the inhibition of agonist-stimulated binding.[16][18]
-
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Termination and Quantification: Terminate the reaction by rapid filtration and quantify bound radioactivity as described in the binding assay protocol.
-
Data Analysis:
-
Agonist: Plot stimulated binding vs. log[compound] to determine EC50 and Emax (relative to a full agonist).
-
Antagonist: Plot inhibition of agonist-stimulated binding vs. log[compound] to determine the IC50. This can be converted to an antagonist dissociation constant (Kb) using the Cheng-Prusoff or Schild analysis.
-
Structure-Activity Relationship (SAR) and Data Summary
The pharmacological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both the piperidine nitrogen and the phenyl ring.
| Compound Class/Target | Modification | Effect on Affinity/Activity | Reference |
| Sigma-1 (σ1) Ligands | N-benzyl or N-phenylpropyl substituent on piperidine | Generally confers high affinity | [12] |
| N-isobutyl substituent on piperidine | High affinity and good selectivity for σ1 over σ2 | [12] | |
| Extension of N-arylalkyl chain beyond 3 carbons | Dramatically decreases affinity | [12] | |
| Opioid Antagonists | O-demethylation to 3-hydroxyl group | Essential for high-affinity opioid receptor binding | [15][16] |
| N-substituents (e.g., phenylpropyl) on piperazine analog | Confers potent, pure antagonist activity at μ, δ, and κ receptors | [18] | |
| Locking phenyl group in equatorial orientation | Potency equal to or greater than more flexible structures | [16] |
Future Directions and Conclusion
The this compound scaffold is a cornerstone of CNS drug discovery, offering a robust and tunable platform for interacting with critical neurological targets. While its role in developing sigma and opioid receptor modulators is well-documented, its potential is far from exhausted. Future research should focus on:
-
Multi-target Ligands: Designing derivatives that simultaneously modulate sigma and opioid receptors, or other combinations, could offer synergistic benefits for complex conditions like chronic pain with a depressive component.
-
Targeting Neuroinflammation: Given the role of sigma receptors in cellular stress responses, exploring the anti-inflammatory properties of these compounds in models of Alzheimer's or Parkinson's disease is a promising avenue.
-
PET Imaging Agents: The scaffold's ability to cross the blood-brain barrier makes it suitable for developing novel PET ligands to visualize sigma or other receptor densities in the human brain, aiding in diagnostics and understanding disease progression.[19]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma Receptors [sigmaaldrich.com]
- 12. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Semantic Scholar [semanticscholar.org]
- 16. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Guide to the Known Biological Targets of 4-(3-Methoxyphenyl)piperidine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-(3-Methoxyphenyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with a multitude of biological targets. When substituted at the 4-position with a 3-methoxyphenyl group, the resulting scaffold becomes a privileged structure, particularly for targeting receptors and transporters within the central nervous system (CNS).[3] The 3-methoxybenzyl substituent provides a combination of aromatic and electron-donating properties, facilitating key interactions within the binding pockets of various proteins.[3]
This technical guide offers an in-depth exploration of the primary biological targets modulated by this compound derivatives. We will move beyond a simple catalog of targets to provide a mechanistic understanding of these interactions, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is designed to empower researchers and drug development professionals to leverage this versatile scaffold in their own discovery programs.
Chapter 1: The Opioid Receptor System - A Primary Domain of Action
The opioid receptor system, comprising the mu (μ), delta (δ), and kappa (κ) receptors, is a major target for this class of compounds.[4][5] These G-protein coupled receptors (GPCRs) are central to pain modulation, and ligands based on the this compound scaffold have been developed as both potent agonists and antagonists.[4][6][7]
Mechanism of Action: Agonism vs. Antagonism
The functional outcome of a ligand binding to an opioid receptor is determined by the conformational state it stabilizes.
-
Agonists: These ligands, such as certain derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine, bind to and stabilize the active conformation of the receptor.[4] This triggers the canonical GPCR signaling cascade, leading to the dissociation of the Gα and Gβγ subunits, inhibition of adenylyl cyclase, and modulation of ion channels, ultimately resulting in an analgesic effect.[4][7]
-
Antagonists: In contrast, antagonists bind to the receptor but do not stabilize the active conformation, thereby blocking the binding and action of endogenous or exogenous agonists.[6][8][9] The N-substituent on the piperidine ring is a critical determinant of functional activity; for instance, replacing an N-methyl group with larger substituents like N-phenylpropyl can confer potent antagonist properties across all three receptor subtypes.[6]
The following diagram illustrates the general signaling pathway for a GPCR like the mu-opioid receptor upon agonist binding.
Caption: Generalized GPCR signaling cascade for an opioid agonist.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features governing opioid receptor affinity and selectivity:
-
N-Substituent: As mentioned, this is a primary determinant of function. While N-methyl derivatives can be agonists, larger groups often induce antagonism.[6]
-
Piperidine Ring Substitution: The presence and stereochemistry of substituents on the piperidine ring are crucial. For example, in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the 3- and 4-methyl groups contribute to potent antagonist properties.[6][10]
-
Aromatic Group: The 3-methoxyphenyl or the corresponding 3-hydroxyphenyl group (a common metabolite) is essential for high-affinity binding, likely through hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.[4][6]
Quantitative Data Summary
The following table summarizes the binding affinities of representative this compound derivatives for opioid receptors.
| Compound ID | Structure | Receptor | Ki (nM) | Functional Activity | Reference |
| 2a | 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide | μ (MOR) | 7.3 ± 0.5 | Agonist | [4] |
| δ (DOR) | 849.4 ± 96.6 | [4] | |||
| κ (KOR) | 49.1 ± 6.9 | [4] | |||
| 8b | N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ (MOR) | 8.47 | Antagonist | [6] |
| δ (DOR) | 34.3 | Antagonist | [6] | ||
| κ (KOR) | 36.8 | Antagonist | [6] |
Chapter 2: Sigma (σ) Receptors - Modulators of Cellular Signaling
Sigma receptors, particularly the σ1 and σ2 subtypes, are another prominent target class for this compound derivatives.[11][12] These are not classical GPCRs but unique intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide range of CNS disorders, making their ligands therapeutically interesting.
Mechanism of Action and Selectivity
Derivatives based on a phenoxyalkylpiperidine scaffold, which is structurally related to the core topic, have shown high affinity for the σ1 receptor.[13]
-
σ1 Receptor: Ligands for the σ1 receptor can act as agonists or antagonists, modulating calcium signaling, ion channel function, and cellular stress responses.[13][14] 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine], a potent σ1 antagonist, has demonstrated analgesic activity in neuropathic pain models.[14]
-
σ2 Receptor: The role of the σ2 receptor is less defined, but it is implicated in cancer cell proliferation.[13]
-
Selectivity: The phenoxy portion connected to the piperidine moiety is considered an optimal scaffold for achieving selectivity for the σ1 over the σ2 receptor.[13] For instance, many phenoxyalkylpiperidines exhibit nanomolar affinity for σ1 receptors while having significantly lower affinity for σ2 receptors.[13]
Quantitative Data Summary
The table below presents binding affinities for representative piperidine derivatives at sigma receptors.
| Compound ID | Structure | Receptor | Ki (nM) | Functional Activity | Reference |
| 1b | 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine | σ1 | 0.89 | Agonist | [13] |
| σ2 | 52.3 | [13] | |||
| Compound 1 | 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] | σ1 | 1.14 | Antagonist | [14] |
| σ2 | >1300 | [14] | |||
| Compound 5 | (structure with piperidine core) | σ1 | 3.64 | Antagonist | [11] |
| σ2 | 45.3 | [11] |
Chapter 3: Monoamine Transporters - Regulators of Neurotransmission
The this compound scaffold is also found in inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[15][16] These transporters are critical for regulating synaptic concentrations of their respective neurotransmitters, and their inhibition is a key strategy for treating depression and other psychiatric disorders.[16][17] Some pyridazinobenzylpiperidine derivatives have been shown to act as potent and selective inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes monoamines.[18][19]
Chapter 4: Emerging Targets and Therapeutic Areas
Research indicates the therapeutic potential of this compound derivatives extends beyond the classical CNS targets.
-
Anticancer Properties: Certain piperidine derivatives have been reported to inhibit cancer cell proliferation, potentially through mechanisms like the inhibition of the Akt signaling pathway.[3][20]
-
Dopamine D4 Receptors: A 4,4-difluoropiperidine scaffold has been developed as a potent dopamine D4 receptor antagonist, a target of interest for treating L-DOPA-induced dyskinesia in Parkinson's disease.[21]
-
Proteasome Inhibition: A piperidine carboxamide series was identified as a species-selective inhibitor of the Plasmodium falciparum proteasome, highlighting its potential as a novel antimalarial agent.[22]
Chapter 5: Core Experimental Protocols
To ensure scientific integrity and reproducibility, the characterization of these compounds relies on robust, validated assays. Here, we detail the methodology for a foundational experiment in this field: the radioligand binding assay.
Protocol: Radioligand Competition Binding Assay for Receptor Affinity (Ki) Determination
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand.[23][24]
Causality: The principle is based on the law of mass action. An unlabeled test compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[23] This provides a quantitative measure of the compound's affinity for the target.
Caption: Standard workflow for a radioligand competition binding assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells stably expressing the human μ-opioid receptor).[25] The protein concentration should be optimized to ensure that the amount of receptor used is less than 10% of the radioligand Kd to avoid ligand depletion.
-
Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ-opioid receptors). The concentration used should be at or near its Kd value for optimal assay sensitivity.[24]
-
Test Compound: Prepare a series of dilutions (typically 10-12 concentrations) of the this compound derivative in assay buffer to generate a full competition curve.
-
Assay Buffer: Prepare a buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).[26]
-
-
Assay Incubation:
-
In a 96-well microplate, set up triplicate wells for each condition.
-
Total Binding (TB): Add receptor source, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Add receptor source, radioligand, and a saturating concentration of a known, unlabeled ligand (e.g., 10 µM naloxone for opioid receptors) to block all specific binding.[23]
-
Competition: Add receptor source, radioligand, and the corresponding dilution of the test compound.
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[23]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the cell membranes (and thus the bound radioligand).
-
Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[23]
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[23]
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant for the receptor.[24]
-
-
Conclusion
The this compound scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated significant activity at a range of high-value biological targets, most notably the opioid and sigma receptors, as well as monoamine transporters. The extensive body of research provides a solid foundation of structure-activity relationships that can guide the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By employing robust biochemical and cellular assays, such as the radioligand binding and functional assays detailed herein, researchers can effectively characterize novel derivatives and unlock their full therapeutic potential for treating a spectrum of disorders, from chronic pain and depression to neurodegenerative diseases and cancer.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent opioid receptor ligands as tools to study opioid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. iris.unict.it [iris.unict.it]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP1735302B1 - 4-amino-piperidine derivatives as monoamine uptake inhibitors - Google Patents [patents.google.com]
- 17. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry | eLife [elifesciences.org]
- 26. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
The Arylpiperidine Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylpiperidine moiety stands as a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a remarkable diversity of therapeutics targeting the central nervous system. This in-depth technical guide traverses the historical landscape of arylpiperidine discovery, from its serendipitous beginnings in the quest for synthetic analgesics to its rational evolution into sophisticated modulators of dopaminergic and serotonergic pathways. We will dissect the seminal discoveries of meperidine and fentanyl, detailing the original synthetic routes and the foundational structure-activity relationship (SAR) studies that paved the way for potent opioid analgesics. Furthermore, this guide will illuminate the pivotal transition of the arylpiperidine scaffold into the realm of atypical antipsychotics, exploring the nuanced modulation of dopamine and serotonin receptors. Throughout this exploration, we will provide detailed historical and modern experimental protocols, quantitative SAR data, and visual representations of key concepts to offer a comprehensive resource for researchers and drug development professionals.
The Dawn of a New Era in Analgesia: The Discovery of Meperidine
The story of the arylpiperidines begins not with a targeted search for a new class of painkillers, but with an investigation into synthetic anticholinergic agents. In 1938, German chemist Otto Eisleb, while working at IG Farben, synthesized a series of phenylpiperidine derivatives.[1][2] One of these compounds, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, later named meperidine (and also known as pethidine), was initially explored for its smooth muscle-relaxing properties.[3][4] However, during routine pharmacological screening, Otto Schaumann serendipitously discovered its potent analgesic effects.[1][3] This marked a pivotal moment in pharmaceutical history: the creation of the first fully synthetic opioid analgesic.[3]
The Original Synthesis of Meperidine (Pethidine)
Eisleb's original synthesis, while groundbreaking, involved hazardous reagents. A common early method involved the condensation of benzyl cyanide with a nitrogen mustard derivative, followed by hydrolysis and esterification.[5]
Experimental Protocol: A Representative Early Synthesis of Meperidine [3]
-
Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile. In a suitable reaction vessel, benzyl cyanide is reacted with bis(2-chloroethyl)methylamine in the presence of a strong base, such as sodium amide, in an inert solvent like toluene. The reaction mixture is heated to drive the cyclization, forming the piperidine ring.
-
Step 2: Hydrolysis of the Nitrile. The resulting 1-methyl-4-phenylpiperidine-4-carbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
-
Step 3: Esterification. The carboxylic acid is subsequently esterified with ethanol in the presence of an acid catalyst (Fischer esterification) to yield meperidine.
Caption: Simplified workflow of an early meperidine synthesis.
Early Structure-Activity Relationship (SAR) Studies of Meperidine Analogs
The discovery of meperidine's analgesic properties sparked a wave of research into its derivatives. These early SAR studies laid the groundwork for understanding the structural requirements for opioid activity in the 4-arylpiperidine class.
| Compound | Modification | Relative Analgesic Potency (Morphine = 1) |
| Meperidine | - | 0.2 |
| Bemidone | 4-hydroxyl group | 2 |
| Ketobemidone | 3-hydroxyl on phenyl ring and 4-propionyl group | 3 |
| Alphaprodine | 4-propionoxy group instead of 4-ethoxycarbonyl | 2 |
Data compiled from various historical sources.
These early studies revealed several key insights:
-
The 4-Aryl Group: The phenyl group at the 4-position was found to be crucial for analgesic activity.
-
The 4-Ester/Acyl Group: Modification of the ester group at the 4-position significantly influenced potency.
-
The N-Substituent: The N-methyl group could be replaced with other small alkyl groups, but larger substituents generally decreased activity.
The Fentanyl Revolution: A Leap in Potency
Building on the foundation laid by meperidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a systematic exploration of 4-anilinopiperidine derivatives in the late 1950s.[6] Their goal was to develop even more potent and safer analgesics. This research culminated in the synthesis of fentanyl in 1960, a compound approximately 100 times more potent than morphine.[1][7]
The Janssen Synthesis of Fentanyl
Janssen's original synthesis of fentanyl was an elegant and efficient multi-step process.[8][9]
Experimental Protocol: The Original Janssen Synthesis of Fentanyl [8]
-
Step 1: Reductive Amination. 1-Benzyl-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to form N-(1-benzyl-4-piperidyl)aniline.
-
Step 2: Acylation. The secondary amine is then acylated with propionyl chloride or propionic anhydride to yield N-(1-benzyl-4-piperidyl)-N-phenylpropionamide.
-
Step 3: Debenzylation. The N-benzyl protecting group is removed via catalytic hydrogenation to give the secondary amine intermediate.
-
Step 4: N-Alkylation. Finally, the piperidine nitrogen is alkylated with 2-phenylethyl chloride to yield fentanyl.
Caption: The original multi-step synthesis of fentanyl by Janssen.
Structure-Activity Relationships of Fentanyl Analogs
The incredible potency of fentanyl spurred extensive SAR studies, leading to the development of a whole family of potent opioid analgesics.
| Compound | Modification from Fentanyl | Relative Potency (Morphine = 1) |
| Fentanyl | - | 100 |
| Alfentanil | N-alkylated with an ethyl-tetrazolinone group | 25 |
| Sufentanil | Thienyl ring instead of phenyl on the ethyl side chain | 500-1000 |
| Remifentanil | Methyl ester on the propionyl side chain | 100-200 |
| Carfentanil | Methyl ester on the 4-position of the piperidine ring | 10,000 |
Data compiled from various sources.
Key SAR insights from the fentanyl family include:
-
The N-Acyl Group: The propionyl group was found to be optimal for potent agonist activity.
-
The N-Phenethyl Group: This group is critical for high potency, likely through interactions with a hydrophobic pocket in the opioid receptor.
-
Modifications to the Piperidine Ring: Substitutions on the piperidine ring generally decrease potency.
-
Bioisosteric Replacements: Replacing the phenyl ring of the phenethyl group with a thienyl ring, as in sufentanil, dramatically increases potency.
A Paradigm Shift: Arylpiperidines as CNS Modulators
While the arylpiperidine scaffold was initially synonymous with opioid analgesia, a significant shift occurred in the latter half of the 20th century. Researchers began to explore the potential of arylpiperidine and its close relative, arylpiperazine, to modulate other CNS targets, particularly dopamine and serotonin receptors. This pivot was driven by the growing understanding of the roles of these neurotransmitters in psychiatric disorders like schizophrenia.
The transition from opioid research to the development of atypical antipsychotics was not a direct, linear path but rather an evolution of medicinal chemistry principles. The arylpiperidine/piperazine core proved to be a versatile template that, with appropriate structural modifications, could be tailored to interact with different G-protein coupled receptors (GPCRs).
The Rise of Arylpiperazine-Based Atypical Antipsychotics
The development of the first atypical antipsychotic, clozapine, in the 1960s, which showed efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, highlighted the therapeutic potential of modulating both dopamine (D2) and serotonin (5-HT2A) receptors. This "D2/5-HT2A antagonism" hypothesis became a guiding principle for the design of new antipsychotics.
The long-chain arylpiperazine scaffold emerged as a particularly fruitful starting point for developing such multi-target ligands.[10]
| Drug | Key Structural Features | Primary Receptor Targets |
| Aripiprazole | Dihydroquinolinone moiety | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) |
| Ziprasidone | Benzisothiazole moiety | D2 (antagonist), 5-HT2A (antagonist), 5-HT1A (agonist) |
| Lurasidone | Bicyclic imide moiety | D2 (antagonist), 5-HT2A (antagonist), 5-HT7 (antagonist) |
Receptor binding profiles are simplified for illustrative purposes.
SAR of Arylpiperazines as Dopamine and Serotonin Receptor Ligands
The SAR of arylpiperazines is complex, with subtle structural changes leading to significant shifts in receptor affinity and functional activity.
-
The Aryl Group: The nature and substitution pattern of the aryl group attached to the piperazine nitrogen are critical for determining receptor selectivity. For example, a 2-methoxyphenyl group is often found in compounds with high affinity for 5-HT1A receptors.
-
The Linker Chain: The length and composition of the linker chain connecting the arylpiperazine to the terminal moiety influence affinity and pharmacokinetic properties.
-
The Terminal Moiety: This part of the molecule is highly variable and plays a crucial role in fine-tuning the pharmacological profile. It can range from simple aromatic rings to complex heterocyclic systems.[11][12]
Historical Experimental Methodologies
The discovery and development of arylpiperidines were underpinned by a variety of in vivo and in vitro experimental techniques. Understanding these historical methods provides context for the evolution of pharmacological screening.
In Vivo Assays for Analgesia
-
Hot Plate Test: First described by Eddy and Leimbach in 1953, this test measures the latency of a rodent to react to a heated surface (e.g., by licking its paws or jumping).[9] An increase in latency after drug administration indicates an analgesic effect.
-
Tail-Flick Test: Developed by D'Amour and Smith in 1941, this assay measures the time it takes for a rodent to flick its tail away from a focused beam of heat.[3] This is a spinal reflex that is modulated by centrally acting analgesics.
In Vivo Models for Antipsychotic Activity
-
Amphetamine-Induced Stereotypy: High doses of amphetamine induce repetitive, stereotyped behaviors in rodents (e.g., sniffing, gnawing, licking).[13][14] The ability of a compound to block these behaviors is predictive of antipsychotic activity, particularly D2 receptor antagonism.
-
Conditioned Avoidance Response (CAR): In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[4][15] Antipsychotic drugs characteristically suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.
In Vitro Receptor Binding Assays
The advent of radioligand binding assays in the 1970s revolutionized pharmacology by allowing for the direct measurement of drug-receptor interactions.[16][17]
Historical Protocol: Radioligand Binding Assay for Opioid Receptors (circa 1970s)
-
Membrane Preparation: A crude membrane fraction is prepared from rodent brain tissue (e.g., whole brain or specific regions like the striatum) by homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]naloxone or [³H]dihydromorphine) and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Similar principles were applied to develop binding assays for dopamine and serotonin receptors, using radioligands such as [³H]spiperone for D2 receptors and [³H]ketanserin for 5-HT2A receptors.[7][18][19]
Conclusion
The journey of the arylpiperidine scaffold, from its origins as a synthetic opioid to its current status as a versatile platform for CNS drug discovery, is a testament to the power of medicinal chemistry. The foundational discoveries of meperidine and fentanyl not only provided powerful new tools for pain management but also laid the groundwork for a deeper understanding of opioid receptor pharmacology. The subsequent evolution of the arylpiperidine and arylpiperazine cores into a new generation of atypical antipsychotics demonstrates the remarkable adaptability of this privileged structure. For today's researchers, the history of the arylpiperidines offers valuable lessons in serendipity, systematic drug design, and the ever-evolving interplay between chemistry and biology.
References
- 1. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. Meperidine: Appearance, Formulations & History | What Is Meperidine? [ophelia.com]
- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]
- 6. news-medical.net [news-medical.net]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On stereotypy and catalepsy: studies on the effect of amphetamines and neuroleptics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitization of amphetamine-induced stereotyped behaviors during the acute response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Spectroscopic Characterization of 4-(3-Methoxyphenyl)piperidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 4-(3-Methoxyphenyl)piperidine. As a key structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles and experimental considerations.
The Structure of this compound
Before delving into the spectroscopic data, it is essential to visualize the molecule's structure. The following diagram illustrates the connectivity and key functional groups of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are based on the analysis of similar structures such as 4-phenylpiperidine[1] and derivatives of methoxyphenylpiperidine.[2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.7 - 7.3 | m | 4H |
| -OCH₃ | ~3.8 | s | 3H |
| Piperidine C4-H | 2.5 - 2.8 | m | 1H |
| Piperidine C2,6-H (axial) | 2.6 - 2.8 | m | 2H |
| Piperidine C2,6-H (equatorial) | 3.0 - 3.2 | m | 2H |
| Piperidine C3,5-H (axial) | 1.6 - 1.8 | m | 2H |
| Piperidine C3,5-H (equatorial) | 1.8 - 2.0 | m | 2H |
| N-H | 1.5 - 2.5 | br s | 1H |
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration.[3] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on data for piperidine,[5] N-methylpiperidine,[2] and various methoxyphenyl derivatives.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ar-C (C-O) | 159 - 161 |
| Ar-C (C-piperidine) | 145 - 148 |
| Ar-CH | 110 - 130 |
| -OCH₃ | 54 - 56 |
| Piperidine C4 | 42 - 45 |
| Piperidine C2,6 | 45 - 48 |
| Piperidine C3,5 | 32 - 35 |
Self-Validating Systems in NMR Protocols: A robust NMR analysis protocol involves not only the acquisition of a standard ¹H and ¹³C spectrum but also 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum would validate the proton-proton coupling network within the piperidine and aromatic rings, while an HSQC spectrum would unequivocally correlate each proton signal to its directly attached carbon, thus confirming the assignments made in the 1D spectra.
Experimental Protocol for NMR Spectroscopy
Caption: Generalized workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.
Predicted IR Spectral Data
The predicted absorption frequencies are based on general IR correlation tables and data for similar compounds like piperidine[6] and anisole derivatives.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Secondary amine, typically a single, sharp to moderately broad peak. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks. |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong, sharp peaks from the piperidine and methoxy groups. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp peaks of variable intensity. |
| C-N Stretch | 1000 - 1250 | Aliphatic amine. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong, characteristic absorptions. |
Expertise in IR Sample Preparation: The choice of sampling technique can influence the quality of the IR spectrum. For a solid sample like this compound (or its salt form), the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets.[3] ATR requires minimal sample preparation and provides high-quality, reproducible spectra, minimizing issues with sample thickness and atmospheric water vapor interference.[3]
Experimental Protocol for FTIR Spectroscopy
Caption: Workflow for FTIR data acquisition.
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Background Scan: Using the chosen sampling accessory (e.g., an ATR crystal), run a background scan to acquire a spectrum of the ambient environment. This will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the this compound sample onto the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: The background-subtracted spectrum is then analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 191.27 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum. The fragmentation pattern is predicted based on the known behavior of piperidine derivatives.[7]
| m/z | Predicted Ion | Notes |
| 191 | [M]⁺ | Molecular ion. |
| 190 | [M-H]⁺ | Loss of a hydrogen radical. |
| 176 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 162 | [M-C₂H₅]⁺ | α-cleavage of the piperidine ring. |
| 134 | [M-C₄H₉N]⁺ | Fragmentation of the piperidine ring. |
| 121 | [C₇H₇O]⁺ | Tropylium-like ion from the methoxyphenyl moiety. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from cleavage of the C-C bond to the aromatic ring. |
Trustworthiness in Mass Spectrometry Protocols: To ensure the accuracy of the mass measurement, high-resolution mass spectrometry (HRMS) is the gold standard. Techniques like Time-of-Flight (TOF) or Orbitrap mass analysis can provide mass accuracy in the low ppm range, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments.[8] This level of certainty is crucial in drug development and quality control.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe or, more commonly, through the gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS and produces characteristic fragmentation patterns.[3] Electrospray Ionization (ESI) is a softer ionization method typically used for LC-MS, which often results in a prominent protonated molecule [M+H]⁺.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, TOF, Orbitrap).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion and fragment ions are identified and correlated with the proposed structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its characterization. By leveraging predictive methods based on sound spectroscopic principles and data from analogous structures, researchers can confidently identify and verify this compound. The detailed experimental protocols and the rationale behind key procedural choices offer a practical guide for obtaining high-quality data. Adherence to these self-validating and authoritative methodologies will ensure the scientific rigor required in research and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. dea.gov [dea.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(3-Methoxyphenyl)piperidine
Introduction
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] As such, the development of robust and efficient synthetic routes to functionalized piperidines is of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed, step-by-step protocol for the synthesis of 4-(3-methoxyphenyl)piperidine, a key building block for various pharmacologically active compounds.
The described method employs the catalytic hydrogenation of 4-(3-methoxybenzyl)pyridine. This approach is widely utilized for the reduction of pyridine rings due to its high efficiency, clean conversion, and operational simplicity.[2] The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.
Reaction Scheme
The overall transformation involves the reduction of the pyridine ring of the starting material to the corresponding piperidine using hydrogen gas and a platinum(IV) oxide catalyst.
-
Starting Material: 4-(3-methoxybenzyl)pyridine
-
Product: this compound
-
Catalyst: Platinum(IV) oxide (PtO₂)
-
Solvent: Acetic Acid
-
Reducing Agent: Hydrogen Gas (H₂)
Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of this compound.
Materials and Equipment
Reagents:
-
4-(3-methoxybenzyl)pyridine
-
Platinum(IV) oxide (Adam's catalyst)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Celite® or a similar filter aid
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Quantitative Data Summary
The following table outlines the suggested quantities for the reaction. These can be scaled as needed.
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 4-(3-methoxybenzyl)pyridine | 199.25 | 25.0 | 125.5 | Starting Material |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 2.4 | 10.6 | Catalyst |
| Glacial Acetic Acid | 60.05 | 250 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | Excess | - | Reducing Agent |
Step-by-Step Synthesis Procedure
A. Reaction Setup and Hydrogenation [3]
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly rated for the intended pressure.
-
Charging the Vessel: To the hydrogenation vessel, add 4-(3-methoxybenzyl)pyridine (25.0 g, 125.5 mmol) and glacial acetic acid (250 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (2.4 g) to the mixture.
-
Scientist's Note: Platinum oxide is a pre-catalyst that is reduced in situ to finely dispersed platinum black, the active catalyst. Acetic acid serves as a solvent that keeps the substrate and product soluble while being stable to the reaction conditions.
-
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas (typically 40-50 psi, but consult your equipment's manual) and begin vigorous stirring. The reaction is typically run for 2-4 hours.[3]
-
Process Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
B. Work-up and Isolation [3]
-
Reaction Quench: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid or diethyl ether to ensure complete transfer of the product.
-
Safety Note: The platinum catalyst on the filter paper can be pyrophoric upon drying in the air. Quench the filter cake with water immediately after filtration.
-
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solution in vacuo using a rotary evaporator to remove the acetic acid.[3]
C. Purification [3]
-
Basification: Dissolve the oily residue from the previous step in deionized water. Cool the solution in an ice bath and slowly basify it by adding a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step deprotonates the piperidinium acetate salt to the free base.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). The organic product will move from the aqueous layer to the ether layer.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as an oil.
-
Final Purification: For high purity, the resulting oil should be purified via vacuum distillation to yield 4-(3-methoxy-benzyl)piperidine as a clear oil. An expected yield is approximately 85-90%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and leak-tested. Prevent any sources of ignition in the vicinity.
-
Platinum(IV) Oxide: While stable, the reduced platinum black catalyst can be pyrophoric, especially when dry. Handle with care and do not allow the filtered catalyst to dry in the air; quench it with water immediately.
-
Acetic Acid: Corrosive. Avoid contact with skin and eyes. Handle in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, especially when preparing concentrated solutions.
-
Diethyl Ether: Extremely flammable liquid and vapor. Keep away from heat and ignition sources.
-
Product: The final product, this compound, may cause skin, eye, and respiratory irritation.[4][6] Avoid inhalation and direct contact.
In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) and seek immediate medical attention.[5][7]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. aaron-chemistry.de [aaron-chemistry.de]
- 7. tcichemicals.com [tcichemicals.com]
The Strategic Utility of 4-(3-Methoxyphenyl)piperidine in Modern Drug Discovery: Application Notes and Protocols
Abstract
The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates targeting the central nervous system (CNS).[1] Among the diverse array of substituted piperidines, 4-(3-Methoxyphenyl)piperidine stands out as a particularly versatile chemical intermediate. Its structural features—a secondary amine amenable to a variety of coupling reactions and a methoxy-substituted phenyl ring that can be a key pharmacophoric element or a handle for further functionalization—make it a valuable starting point for the synthesis of complex molecules. This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of therapeutic agents: potent opioid analgesics and neurokinin-1 (NK1) receptor antagonists. We present detailed, field-proven protocols, elucidate the rationale behind key experimental choices, and offer troubleshooting insights to empower researchers in drug development.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a privileged scaffold in drug design, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for the precise orientation of pharmacophoric groups.[2][3] The introduction of an aryl group at the 4-position, as in this compound, creates a rigid anchor that can engage with specific receptor pockets. The meta-methoxy substituent on the phenyl ring is of particular strategic importance. It can participate in hydrogen bonding interactions within a receptor binding site and influence the overall electronic properties of the aromatic ring. Furthermore, the methoxy group can serve as a synthetic handle for late-stage functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This document will detail the synthetic pathways leveraging this compound to construct advanced pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). We will focus on two distinct therapeutic areas where this intermediate has proven to be of significant value.
Application I: Synthesis of Potent Opioid Analgesics
The 4-anilinopiperidine framework is the defining structural feature of the fentanyl class of synthetic opioids, which are characterized by their high potency and rapid onset of action.[1] this compound serves as a crucial precursor for analogs of these powerful analgesics. The following protocols outline a synthetic route to a representative fentanyl analog, demonstrating key chemical transformations.
Synthetic Strategy Overview
The synthesis of a fentanyl analog from this compound typically involves a three-step sequence:
-
Buchwald-Hartwig Amination: Formation of the critical C-N bond between the piperidine nitrogen and an aniline derivative.
-
N-Alkylation: Introduction of a phenethyl group onto the piperidine nitrogen, a key moiety for potent mu-opioid receptor agonism.
-
Amide Coupling: Acylation of the anilino nitrogen with a propanoyl group to complete the fentanyl pharmacophore.
Caption: Synthetic workflow for a fentanyl analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(3-Methoxyphenyl)-N-phenylpiperidin-4-amine via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[4] The choice of ligand is critical for achieving high yields, particularly with sterically hindered or electronically challenging substrates. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective in promoting the reductive elimination step and preventing catalyst deactivation.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene via syringe, followed by aniline.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
-
Protocol 2: N-Phenethylation of 4-(3-Methoxyphenyl)-N-phenylpiperidin-4-amine
This standard N-alkylation introduces the phenethyl moiety, which is crucial for high-affinity binding to the mu-opioid receptor. A non-nucleophilic base is used to scavenge the HBr formed during the reaction.
-
Materials:
-
4-(3-Methoxyphenyl)-N-phenylpiperidin-4-amine (1.0 equiv)
-
Phenethyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-(3-Methoxyphenyl)-N-phenylpiperidin-4-amine in anhydrous DMF.
-
Add K₂CO₃ and phenethyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Amide Coupling to Yield the Final Fentanyl Analog
The final step involves the acylation of the aniline nitrogen. Using an acyl chloride is a common and efficient method for this transformation. A mild base is used to neutralize the HCl byproduct.
-
Materials:
-
1-(2-Phenylethyl)-4-(3-methoxyphenyl)-N-phenylpiperidin-4-amine (1.0 equiv)
-
Propionyl chloride (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine from Protocol 2 in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA to the solution.
-
Slowly add propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
-
| Step | Reaction Type | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | 75-90% | >98% |
| 2 | N-Alkylation | Phenethyl bromide, K₂CO₃ | 80-95% | >98% |
| 3 | Amide Coupling | Propionyl chloride, TEA | 85-98% | >99% |
Application II: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists, such as aprepitant, are used to treat chemotherapy-induced nausea and vomiting.[6][7] The 4-arylpiperidine scaffold can be a key component of novel NK1 antagonists. The following protocols outline a synthetic approach to a core structure relevant to this class of drugs.
Synthetic Strategy Overview
The synthesis of an NK1 antagonist core from this compound can be achieved through a two-step process:
-
Reductive Amination: Formation of a C-N bond between the piperidine nitrogen and a substituted benzaldehyde.
-
Further Functionalization (e.g., Amide Coupling): Attachment of another key pharmacophoric element to the piperidine scaffold.
Caption: Synthetic workflow for an NK1 antagonist core.
Detailed Experimental Protocols
Protocol 4: Reductive Amination with 3,5-Bis(trifluoromethyl)benzaldehyde
Reductive amination is a robust method for forming C-N bonds.[8] Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not require acidic conditions for activation.
-
Materials:
-
This compound (1.0 equiv)
-
3,5-Bis(trifluoromethyl)benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add 3,5-bis(trifluoromethyl)benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Step | Reaction Type | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Reductive Amination | 3,5-Bis(trifluoromethyl)benzaldehyde, NaBH(OAc)₃ | 80-95% | >98% |
The resulting intermediate can then be further elaborated. For instance, if the this compound starting material were modified to contain a carboxylic acid handle, a subsequent amide coupling step could be performed to introduce additional diversity and build more complex NK1 receptor antagonists.
Conclusion
This compound is a high-value chemical intermediate that provides a reliable and versatile entry point for the synthesis of complex and pharmacologically relevant molecules. The protocols detailed herein for the synthesis of potent opioid analgesics and neurokinin-1 receptor antagonists highlight the strategic importance of this scaffold. By understanding the nuances of key chemical transformations such as the Buchwald-Hartwig amination and reductive amination, researchers can efficiently leverage this building block to accelerate their drug discovery programs. The provided methodologies, grounded in established chemical principles, are intended to serve as a practical guide for scientists and professionals in the pharmaceutical industry.
References
- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 3. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Process development and large-scale synthesis of NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 3-(3-Methoxyphenyl)piperidine | 79601-21-1 [smolecule.com]
- 8. osti.gov [osti.gov]
Application Notes and Protocols for the Utilization of 4-(3-Methoxyphenyl)piperidine in Analgesic Drug Design
Abstract
The 4-(3-methoxyphenyl)piperidine scaffold is a cornerstone in the development of centrally-acting analgesics, serving as a privileged structure for targeting opioid receptors. This document provides an in-depth guide for researchers, medicinal chemists, and pharmacologists on the strategic application of this pharmacophore in analgesic drug design. We will explore the mechanistic basis of its action, delve into critical structure-activity relationships (SAR), and present detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel analgesic candidates derived from this scaffold. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Privileged Scaffold in Pain Management
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with complex biological targets. Within this class, the 4-arylpiperidine substructure has proven exceptionally fruitful for the discovery of potent analgesics.
Specifically, the this compound moiety is a key pharmacophore found in numerous clinically significant opioid analgesics, including derivatives of fentanyl and other synthetic opioids.[2][3] Its utility stems from its ability to effectively engage opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) receptors—which are the principal mediators of opioid-induced analgesia.[2][4] The 3-methoxy group is a particularly salient feature; it is often metabolized in vivo to a 3-hydroxyl group, which is a critical hydrogen-bonding component for high-affinity receptor binding.[5][6][7]
This guide serves as a comprehensive technical resource, outlining the logical progression from molecular design and synthesis to preclinical analgesic assessment for compounds incorporating the this compound core.
Foundational Mechanism of Action: Opioid Receptor Modulation
Compounds based on the this compound scaffold typically exert their analgesic effects by acting as agonists at opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The mu-opioid receptor (MOR) is the most critical target for strong analgesia.
Upon agonist binding, the MOR undergoes a conformational change that activates coupled intracellular inhibitory G proteins (Gαi/o). This initiates a signaling cascade with two primary downstream effects that dampen neuronal excitability and reduce the transmission of nociceptive signals:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly modulate ion channel activity. They promote the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. Concurrently, they inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.
The net result is a powerful reduction in synaptic transmission in key pain pathways within the spinal cord and brain, producing potent analgesia.
Caption: Mu-Opioid Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) and Data Interpretation
Optimizing the analgesic profile of a this compound lead compound requires a systematic understanding of its SAR. Modifications at three key positions—the piperidine nitrogen (N1), the piperidine ring itself, and the aryl ring—dramatically influence receptor affinity, selectivity, and functional activity.
| Modification Site | Structural Change | General Observation & Rationale | Representative Ki (nM) for MOR[4][6][9][10] |
| Piperidine Nitrogen (N1) | Small alkyl (e.g., -CH₃) | Often maintains good potency. | 5-20 |
| Phenethyl or similar arylalkyl group | Frequently enhances potency significantly. The aromatic ring can engage in additional hydrophobic or π-π stacking interactions within a sub-pocket of the receptor. | 0.1 - 5 | |
| Bulky or polar groups | Can decrease affinity or introduce antagonist properties, depending on the specific interaction. | > 50 or Antagonist | |
| Aryl Ring | 3-OCH₃ to 3-OH | Dramatically increases binding affinity. The hydroxyl group acts as a crucial hydrogen bond donor, interacting with key histidine residues in the opioid receptor binding pocket. | < 1 (for 3-OH) |
| Positional Isomers (2- or 4-OCH₃) | Generally results in a significant loss of potency compared to the 3-substituted analog, highlighting the strict positional requirement for optimal receptor fit.[9] | > 100 | |
| Piperidine Ring | Addition of a 3-methyl group | Can enhance potency and introduce stereochemical dependencies. The cis/trans relationship relative to the 4-aryl group becomes critical for correct orientation in the binding pocket.[5][7] | Varies with stereochemistry |
| Addition of polar groups (e.g., 4-OH) | Can alter binding kinetics and functional properties, sometimes leading to biased agonism or changes in selectivity.[6] | 0.01 - 10 |
Interpretation: The data consistently show that a 3-hydroxyl (or its methoxy precursor) on the aryl ring and a phenethyl-like substituent on the piperidine nitrogen are highly favorable for potent mu-opioid agonism. These SAR insights are fundamental for guiding the design of new, optimized analgesic candidates.
Experimental Application Notes and Protocols
A logical workflow is essential for the efficient evaluation of novel compounds. The following protocols detail the key stages, from chemical synthesis to preclinical proof-of-concept for analgesia.
Caption: Drug Discovery Workflow for Analgesic Candidates.
Protocol 1: Synthesis of a Representative Analog
Objective: To synthesize N-phenethyl-4-(3-methoxyphenyl)piperidin-4-ol as a representative analgesic candidate. This protocol employs a Grignard reaction, a cornerstone of C-C bond formation in medicinal chemistry.
Materials:
-
1-Bromo-3-methoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1-(Phenethyl)-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation (Causality: Activation of the aryl halide for nucleophilic attack):
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of 1-bromo-3-methoxybenzene (1.0 eq) in anhydrous THF. Gentle heating or a crystal of iodine may be required to initiate the reaction.
-
Stir the mixture at room temperature until the magnesium is consumed, forming the 3-methoxyphenylmagnesium bromide Grignard reagent.
-
-
Nucleophilic Addition (Causality: Formation of the core scaffold):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 1-(phenethyl)-4-piperidone (0.9 eq) in anhydrous THF dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates consumption of the starting piperidone.
-
-
Aqueous Workup (Causality: Quenching the reaction and protonating the alkoxide):
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. This mild acidic quench protonates the tertiary alkoxide to form the desired alcohol while minimizing side reactions.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Causality: Isolation of the pure target compound):
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-phenethyl-4-(3-methoxyphenyl)piperidin-4-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Protocol 2: In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized compound for the mu-opioid receptor using a competitive radioligand binding assay.[8][9][11]
Materials:
-
Cell membrane preparations from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of test compound, and a fixed concentration of [³H]DAMGO (typically at its Kd value).
-
Self-Validation Controls: Prepare wells for:
-
Total Binding: Contains only buffer and [³H]DAMGO.
-
Non-Specific Binding (NSB): Contains buffer, [³H]DAMGO, and a high concentration of naloxone (10 µM) to saturate all specific binding sites.
-
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 25 °C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting and Filtration (Causality: Separation of receptor-bound from free radioligand):
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The rapid filtration minimizes dissociation of the radioligand from the receptor.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[9] Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Hot Plate Analgesia Test
Objective: To evaluate the central antinociceptive efficacy of the test compound in a thermal pain model in mice.[12][13][14][15][16][17] This test is highly predictive of opioid-like analgesic activity.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[4][12]
-
Test compound dissolved in an appropriate vehicle (e.g., saline with 5% DMSO).
-
Vehicle control.
-
Positive control: Morphine sulfate (e.g., 10 mg/kg, s.c.).
-
Opioid antagonist (for mechanism confirmation): Naloxone hydrochloride.
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the testing room for at least 60 minutes before the experiment to reduce stress-induced variability.
-
-
Baseline Latency Measurement:
-
Gently place each mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping. The time from placement to the first definitive behavior is the response latency.
-
Ethical Consideration: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be strictly enforced. If a mouse does not respond by the cut-off time, it is immediately removed, and the cut-off time is recorded as its latency.
-
Only mice with a baseline latency of 5-15 seconds are used for the study.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, subcutaneous). Group sizes of 8-10 animals are recommended for statistical power.[14]
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure its response latency as described in step 2.
-
-
Mechanism Confirmation (Self-Validation):
-
Data Analysis:
-
The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE) , which normalizes the data to the cut-off time.
-
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Plot the %MPE against time to determine the time course of action.
-
Use data from different doses to construct a dose-response curve and calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).
-
Expected Results from Hot Plate Test:
| Treatment Group (Dose) | Mean Latency (sec) at 60 min ± SEM | % MPE at 60 min |
| Vehicle | 10.5 ± 1.2 | ~0% |
| Morphine (10 mg/kg) | 28.5 ± 2.5 *** | 80% |
| Test Compound (5 mg/kg) | 15.2 ± 1.8 | 24% |
| Test Compound (10 mg/kg) | 24.8 ± 2.1 *** | 63% |
| Test Compound (20 mg/kg) | 29.8 ± 2.0 *** | 88% |
| Naloxone + Test Compound (20 mg/kg) | 11.1 ± 1.5 | ~3% |
| Hypothetical data. Statistical significance vs. vehicle: *p<0.05, **p<0.001. |
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel analgesic agents. Its favorable interactions with opioid receptors provide a solid foundation for medicinal chemistry efforts. By combining rational SAR-driven design with the robust and validated protocols detailed in this guide, researchers can effectively synthesize and evaluate new chemical entities, systematically advancing them through the preclinical discovery pipeline. The integration of binding, functional, and in vivo assays provides a comprehensive characterization of new candidates, ultimately facilitating the identification of potent and potentially safer next-generation pain therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. In-Vivo Models for Management of Pain [scirp.org]
The Pivotal Role of the 4-(3-Methoxyphenyl)piperidine Scaffold in the Development of Narcotic Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 4-arylpiperidine moiety is a cornerstone in the architecture of numerous centrally active agents, most notably in the field of opioid research. Within this privileged scaffold, 4-(3-Methoxyphenyl)piperidine has emerged as a critical building block for the synthesis of potent narcotic antagonists. This technical guide provides an in-depth exploration of the rationale behind its use, detailing its structural significance, and provides field-proven protocols for the synthesis, characterization, and evaluation of novel antagonist candidates derived from this versatile precursor. By elucidating the structure-activity relationships and offering step-by-step experimental workflows, this document aims to empower researchers to accelerate the discovery of next-generation narcotic antagonists with improved therapeutic profiles.
Introduction: The Enduring Quest for Potent and Selective Narcotic Antagonists
Opioid antagonists are indispensable pharmacological tools and life-saving therapeutics. They act by competitively binding to opioid receptors (mu, kappa, and delta), thereby blocking the effects of both endogenous and exogenous opioids.[1][2] The clinical utility of antagonists like naloxone and naltrexone in reversing opioid overdose and in the management of substance use disorders is well-established.[1] The ongoing opioid crisis has intensified the search for novel antagonists with tailored properties, such as peripheral restriction to mitigate opioid-induced side effects like constipation without affecting central analgesia.[3]
The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations.[4] Specifically, the 4-arylpiperidine scaffold has been extensively explored in the development of opioid receptor ligands.[5][6] The strategic placement of a phenyl group at the 4-position of the piperidine ring, particularly with a methoxy or hydroxyl substituent at the meta-position, has proven to be a highly effective strategy for achieving potent antagonist activity.[5][7][8]
This guide focuses on the this compound core, a key intermediate that provides a robust platform for the elaboration of diverse and potent narcotic antagonists. We will delve into the synthetic routes to access this core, the critical structure-activity relationships that govern antagonist potency, and detailed protocols for the in vitro characterization of novel derivatives.
The this compound Scaffold: A Privileged Structure for Opioid Antagonism
The antagonist properties of derivatives of this compound are intricately linked to their three-dimensional structure and their ability to interact with the opioid receptor binding pocket. The key structural features contributing to their antagonist profile are:
-
The Piperidine Ring: Serves as a rigid scaffold to correctly orient the other pharmacophoric elements. The basic nitrogen atom is crucial for forming a salt bridge with an acidic residue (typically an aspartate) in the opioid receptor.
-
The 4-Aryl Group: The phenyl ring at the 4-position engages in hydrophobic and/or aromatic stacking interactions within a specific sub-pocket of the receptor.
-
The 3-Methoxyphenyl Substituent: The meta-position of the methoxy group on the phenyl ring is critical. This group can act as a hydrogen bond acceptor and its presence often leads to higher antagonist potency compared to ortho or para substitution.[5] In many final antagonist compounds, this methoxy group is demethylated to a hydroxyl group, which can then act as a crucial hydrogen bond donor, mimicking the phenolic hydroxyl of morphine and other opioids.[7][8]
The interplay of these features dictates the binding affinity and functional activity of the resulting compounds. Structure-activity relationship (SAR) studies on related 4-arylpiperidines have consistently shown that modifications to the piperidine nitrogen and substitutions on the aryl ring can profoundly impact potency and selectivity for the mu, kappa, and delta opioid receptors.[5][9]
Logical Flow for Antagonist Development from this compound
Caption: Workflow for narcotic antagonist development.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of derivatives typically involves two key steps: N-alkylation of the piperidine nitrogen and, if desired, O-demethylation of the methoxy group.
Protocol 3.1.1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an appropriate alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., propyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Add the desired alkyl halide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 3.1.2: O-Demethylation of the Methoxy Group
This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, a common feature in potent opioid antagonists.
Materials:
-
N-substituted-4-(3-methoxyphenyl)piperidine derivative
-
Boron tribromide (BBr₃) solution in DCM (1 M)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the N-substituted-4-(3-methoxyphenyl)piperidine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1 M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract the product with DCM or a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 4-(3-hydroxyphenyl)piperidine derivative.
In Vitro Evaluation of Narcotic Antagonist Activity
The following protocols are essential for characterizing the pharmacological profile of newly synthesized compounds.
Protocol 3.2.1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[10][11][12]
Materials:
-
Cell membranes expressing the human mu, delta, or kappa opioid receptor
-
Radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa)
-
Test compounds (unlabeled antagonists)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and cell membrane suspension.
-
Non-specific Binding: A high concentration of naloxone (e.g., 10 µM), radioligand solution, and cell membrane suspension.
-
Competition Binding: Test compound dilution, radioligand solution, and cell membrane suspension.
-
-
The final concentration of the radioligand should be at or below its dissociation constant (Kd) for the receptor.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][11]
-
Protocol 3.2.2: [³⁵S]GTPγS Functional Assay
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.[7][13] For antagonists, this assay is used to determine the antagonist potency (Ke).
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
A standard opioid agonist (e.g., DAMGO for mu receptor)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂
-
Scintillation proximity assay (SPA) beads (optional)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Add a fixed concentration of the standard agonist to stimulate G-protein coupling (except for basal and antagonist-only wells).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Separate bound from free [³⁵S]GTPγS by filtration (similar to the binding assay) or by using SPA beads.
-
Measure the radioactivity.
-
Data Analysis:
-
Construct a concentration-response curve for the standard agonist in the presence and absence of the test antagonist.
-
The antagonist will cause a rightward shift of the agonist's concentration-response curve.
-
The antagonist equilibrium dissociation constant (Ke) can be calculated using the Schild equation.
-
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling pathway.
Data Presentation and Interpretation
The data generated from the in vitro assays should be tabulated for clear comparison of the synthesized compounds.
Table 1: Representative Pharmacological Data for 4-Arylpiperidine Derivatives
| Compound | R Group (N-substituent) | Aryl Substituent | µ Ki (nM)[5] | κ Ki (nM)[5] | δ Ki (nM)[5] |
| Lead | -CH₃ | 3-OH | 0.6 | 1.8 | 39 |
| 1 | -CH₃ | 2-OH | 1.9 | 15 | 118 |
| 2 | -CH₃ | 4-OH | 11 | 22 | 260 |
| 3 | -CH₃ | 3-OCH₃ | 16 | 13 | 160 |
Note: Data is illustrative and based on published results for structurally related compounds to demonstrate typical trends.[5]
Interpretation of Results:
-
Ki Values: A lower Ki value indicates a higher binding affinity of the compound for the receptor.
-
Selectivity: By comparing the Ki values across the different opioid receptor subtypes (µ, κ, δ), the selectivity of the compound can be determined.
-
Ke Values: A lower Ke value from the GTPγS assay indicates a more potent antagonist.
-
Structure-Activity Relationships (SAR): By comparing the pharmacological data of a series of related compounds, researchers can deduce the impact of specific structural modifications on activity and selectivity. For example, the data in Table 1 suggests that a hydroxyl group at the 3-position of the aryl ring is optimal for high affinity at the mu-opioid receptor.[5] Methylation of this hydroxyl group (Compound 3) leads to a decrease in binding affinity.[5]
Conclusion
The this compound scaffold represents a highly validated and versatile starting point for the development of novel narcotic antagonists. Its inherent structural features provide a strong foundation for achieving high-affinity binding to opioid receptors. By systematically applying the synthetic and pharmacological testing protocols outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities. The elucidation of structure-activity relationships through this iterative process is paramount to the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of safer and more effective treatments for opioid-related disorders.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Analytical techniques for characterizing 4-(3-Methoxyphenyl)piperidine purity
An Application Note and Protocol for the Analytical Characterization of 4-(3-Methoxyphenyl)piperidine Purity
Abstract
This document provides a comprehensive guide to the analytical techniques and protocols required for the robust characterization of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such precursors is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details an orthogonal approach, employing a combination of chromatographic and spectroscopic methods to identify and quantify the principal component and any potential impurities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them, in alignment with established regulatory expectations for analytical method validation.[1][2]
Introduction: The Imperative for Purity
This compound is a substituted piperidine derivative frequently utilized as a building block in the synthesis of neurologically active compounds. The piperidine moiety is a common scaffold in many marketed drugs.[3] The purity of this intermediate directly impacts the quality, safety, and impurity profile of the final API. Process-related impurities, residual starting materials, or degradation products can carry through the synthetic process, potentially leading to adverse effects or reduced therapeutic efficacy.
Therefore, a multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of drug development, ensuring that the material is "fit for purpose."[4] This application note outlines a validated, multi-technique approach to provide a high-confidence purity assessment.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential to minimize the risk of co-eluting impurities or overlooking compounds that are not responsive to a particular detection method. The workflow below illustrates how different techniques are integrated for a comprehensive characterization.
Caption: Orthogonal workflow for purity characterization.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are the cornerstone of purity analysis, separating the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile, thermally labile impurities. A reversed-phase method is typically suitable, separating compounds based on their hydrophobicity.
Causality: A C18 column is selected for its versatility and strong retention of aromatic compounds like the target molecule. The mobile phase, a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve good resolution between the main peak and potential impurities.[5][6] UV detection is appropriate due to the presence of the chromophoric methoxyphenyl group.[7]
Experimental Protocol: HPLC-UV for Purity
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD), quaternary pump, autosampler, and column thermostat.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). The final concentration will be ~1 mg/mL.
-
Prepare a "blank" injection using only the diluent.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard for resolving aromatic compounds and impurities. Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Provides good peak shape for basic compounds like piperidines.[8] Mobile Phase B Acetonitrile Strong organic solvent for elution. Gradient 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B A gradient ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Balances sensitivity with the risk of column overload. | Detection | UV at 225 nm and 275 nm | Captures absorbance maxima of the phenyl ring system. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method assumes all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile synthetic by-products.[4][9] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for identification.
Causality: Piperidine and its simple derivatives are often volatile enough for GC analysis.[3][10] A non-polar column (e.g., 5% phenyl polysiloxane) is a good starting point, separating compounds primarily by boiling point. Electron Ionization (EI) is used to generate reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[11]
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic and MS Conditions:
Parameter Condition Rationale Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film General-purpose, low-bleed column suitable for a wide range of analytes. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency. Inlet Temp. 250 °C Ensures rapid volatilization of the sample. Injection 1 µL, Split ratio 20:1 Prevents column overloading from the high-concentration main peak. Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates compounds across a wide range of boiling points. MS Transfer Line 280 °C Prevents condensation of analytes. Ion Source Temp. 230 °C Standard temperature for EI. | Scan Range | m/z 40 - 550 | Covers the mass of the parent compound and likely fragments/impurities. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound (Expected m/z 191).[12]
-
Search the NIST library for matches to any other detected peaks to tentatively identify impurities.
-
Quantify impurities using an internal standard or by area percent, noting the limitations as in HPLC.
-
Spectroscopic Techniques for Structural Verification
Spectroscopic methods are essential for confirming the identity and structure of the main component, providing an orthogonal check to chromatographic retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is arguably the most powerful tool for unambiguous structure elucidation.
Causality: A ¹H NMR spectrum will confirm the presence and connectivity of all protons, including the characteristic signals for the methoxy group, the aromatic protons, and the piperidine ring protons.[13] A ¹³C NMR spectrum confirms the carbon skeleton. The absence of significant unassignable signals is a strong indicator of high purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
If needed, 2D NMR experiments (e.g., COSY, HSQC) can be run to confirm assignments.
-
-
Data Interpretation:
-
Expected ¹H NMR signals: Protons on the piperidine ring, aromatic protons (with splitting patterns indicative of 1,3-disubstitution), and a singlet for the methoxy group protons.
-
Expected ¹³C NMR signals: Carbons of the piperidine ring, aromatic carbons, and the methoxy carbon.
-
Integrate the ¹H NMR signals. The ratio of integrals should correspond to the number of protons in each environment. Impurities will present as separate sets of signals, which can be integrated to estimate their concentration relative to the main component.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
Causality: The FT-IR spectrum is used primarily for identity confirmation against a known reference standard. Key expected absorptions include C-H stretches (aliphatic and aromatic), C-O stretch of the ether, and C-N stretch of the amine.[14][15]
Experimental Protocol: FT-IR
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of this compound. The positions and relative intensities of the absorption bands should match.
-
Method Validation and System Suitability
To ensure that the analytical data are reliable, the methods themselves must be validated.[16][17] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[18]
Caption: Key parameters for analytical method validation.
A System Suitability Test (SST) must be performed before any sample analysis to verify that the chromatographic system is performing adequately.
Table of Typical System Suitability Parameters for HPLC
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Repeatability of Injections (%RSD) | ≤ 2.0% for 5 replicates | Confirms injection precision. |
Conclusion
The purity of this compound can be confidently determined through the integrated use of HPLC-UV for quantitative assay and non-volatile impurity profiling, GC-MS for volatile impurity analysis, and spectroscopic techniques (NMR, FT-IR) for structural confirmation and identification. This orthogonal approach ensures that the material is well-characterized and meets the high standards required for pharmaceutical development. All methods should be properly validated to ensure the integrity and reliability of the analytical results.[2]
References
- 1. scielo.br [scielo.br]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperidine [webbook.nist.gov]
- 12. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dea.gov [dea.gov]
- 15. 4-Benzylpiperidine [webbook.nist.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. wjarr.com [wjarr.com]
- 18. fda.gov [fda.gov]
Application Notes & Protocols: The 4-(3-Methoxyphenyl)piperidine Scaffold in Modern Medicinal Chemistry
Abstract
The 4-(3-methoxyphenyl)piperidine motif is a cornerstone scaffold in contemporary drug discovery, offering a privileged structural framework for interaction with a multitude of biological targets. Its unique combination of a conformationally flexible piperidine ring and an electronically modulated aromatic system provides a versatile platform for the synthesis of potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, complete with detailed experimental protocols and expert insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile handle for establishing key interactions with biological targets.[2][3] When substituted with a 3-methoxyphenyl group at the 4-position, the resulting scaffold gains a specific electronic and steric profile that has proven highly effective in the design of ligands for central nervous system (CNS) targets and beyond.
The meta-methoxy group is a particularly interesting feature. It is a hydrogen bond acceptor and can influence the molecule's conformation and interaction with receptor pockets. Furthermore, the methoxy group can be a site for metabolic transformation, or it can be replaced with other functional groups to fine-tune the compound's properties. The piperidine nitrogen, typically a secondary amine in the core scaffold, provides a crucial point for diversification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic profiles.[4]
This document will detail the synthetic pathways to access this valuable scaffold and its derivatives, and will explore its application in the development of novel therapeutics, with a focus on opioid receptor modulators, dopamine receptor ligands, and agents for neurodegenerative diseases.
Synthesis of the Core Scaffold: this compound
The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4-(3-methoxybenzyl)pyridine. This reaction is robust and generally high-yielding.
Protocol 2.1: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine
This protocol describes the reduction of the pyridine ring to a piperidine ring using platinum oxide as a catalyst.[5]
Materials:
-
4-(3-Methoxybenzyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Round-bottom flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(3-methoxybenzyl)pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add platinum(IV) oxide (typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 30-50 psi) and agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the acetic acid.
-
Work-up: Dissolve the residue in deionized water and cool in an ice bath. Basify the aqueous solution by the slow addition of a sodium hydroxide solution until the pH is >10.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with diethyl ether or another suitable organic solvent (e.g., dichloromethane) (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification (Optional): The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.
Derivatization Strategies: Unlocking the Therapeutic Potential
The true power of the this compound scaffold lies in its amenability to derivatization, particularly at the piperidine nitrogen. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
N-Alkylation of the Piperidine Ring
N-alkylation is a fundamental transformation for modulating the biological activity of piperidine-containing compounds.[4][6] The choice of the alkylating agent is critical in determining the resulting compound's affinity and selectivity for its target.
Reductive amination is a versatile and high-yielding method for N-alkylation that avoids the potential for over-alkylation.[4]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
TLC plates and appropriate eluent system
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for N-alkylation via reductive amination.
Modification of the Aromatic Ring via Suzuki Coupling
While derivatization at the piperidine nitrogen is most common, modification of the methoxyphenyl ring can also be a powerful strategy for SAR exploration. The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds and can be used to introduce a variety of aryl or heteroaryl groups.[7][8][9] This requires a halogenated precursor, such as 4-(2-bromo-5-methoxyphenyl)piperidine, which can be synthesized through appropriate starting materials.
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.[10][11]
Materials:
-
Aryl Halide (e.g., Boc-protected 4-(2-bromo-5-methoxyphenyl)piperidine) (1.0 eq)
-
Arylboronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-dioxane and water)
-
Schlenk flask or pressure vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or pressure vessel equipped with a stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under an argon atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water). Sparge the mixture with argon for 10-15 minutes. Add the palladium catalyst (1-5 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of ligands for several important therapeutic targets.
Opioid Receptor Modulators
This scaffold is a well-established pharmacophore for opioid receptor ligands.[12] By varying the N-substituent, it is possible to achieve potent and selective agonists or antagonists for the μ, δ, and κ opioid receptors. For instance, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists.[12][13] Analogs based on the 4-(3-hydroxyphenyl)piperidine scaffold have been explored for their analgesic properties.[14]
| Derivative Type | Target | Activity | Therapeutic Potential |
| N-Alkyl/Arylalkyl substituted | μ Opioid Receptor (MOR) | Agonist/Antagonist | Pain management, addiction[14][15][16] |
| Conformationally constrained analogs | Opioid Receptors | Antagonist | GI motility disorders[12] |
| Piperidinone derivatives | κ Opioid Receptor (KOR) | Agonist | Analgesia[17] |
Dopamine Receptor and Transporter Ligands
Derivatives of 4-arylpiperidines are known to interact with dopamine receptors and transporters, making them valuable for the treatment of neuropsychiatric disorders. Structure-activity relationship studies have shown that modifications to the N-substituent and the aryl ring can fine-tune the affinity and selectivity for the dopamine transporter (DAT) and serotonin transporter (5-HTT).[18] Furthermore, this scaffold has been utilized to develop potent and selective antagonists for the dopamine D4 receptor.[4][19]
| Derivative Type | Target | Activity | Therapeutic Potential |
| N-Benzyl substituted | Dopamine Transporter (DAT) | Ligand | Neuropsychiatric disorders[18] |
| N-Alkyl substituted | Dopamine D4 Receptor | Antagonist | Schizophrenia, ADHD[4][19] |
Alzheimer's Disease and Neurodegeneration
The 4-arylpiperidine scaffold has also been investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[20][21] Piperidine derivatives have been developed as γ-secretase inhibitors, which are enzymes involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients. Additionally, piperazine derivatives, which are structurally related, have shown promise in reducing both amyloid and Tau pathologies in preclinical models.[22][23]
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ease with which it can be derivatized at multiple positions allow for the systematic exploration of chemical space to develop novel therapeutics. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery programs.
References
- 1. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7 | Benchchem [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists [mdpi.com]
- 16. New scaffolds in the development of mu opioid-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of N-Aryl-4-(3-Methoxyphenyl)piperidine via Buchwald-Hartwig Amination
Introduction
The N-aryl piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds targeting the central nervous system and other therapeutic areas.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2] This application note provides a detailed protocol for the N-arylation of 4-(3-Methoxyphenyl)piperidine with a representative aryl bromide, employing a palladium-based catalytic system. We will delve into the rationale behind the choice of reagents and conditions, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[3] The catalytic cycle, a fundamental concept in understanding this transformation, is illustrated below. It generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-aryl amine product, regenerating the Pd(0) catalyst for the next cycle.[3]
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]
Experimental Protocol: Synthesis of 1-(4-tert-butylphenyl)-4-(3-methoxyphenyl)piperidine
This protocol details the synthesis of a representative N-aryl-4-(3-methoxyphenyl)piperidine derivative.
Materials and Apparatus
| Reagent/Apparatus | Grade/Specification |
| This compound | >98% purity |
| 1-Bromo-4-tert-butylbenzene | >98% purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade |
| Xantphos | >98% purity |
| Sodium tert-butoxide (NaOtBu) | >97% purity |
| Toluene | Anhydrous, <50 ppm H₂O |
| Schlenk flask | 50 mL, oven-dried |
| Magnetic stirrer with heating | |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Standard laboratory glassware | |
| Silica gel for column chromatography | 230-400 mesh |
Reaction Setup and Procedure
Strict adherence to anaerobic and anhydrous conditions is crucial for the success of this reaction. [6]
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv., e.g., 4.5 mg, 0.02 mmol) and Xantphos (0.03 equiv., e.g., 17.3 mg, 0.03 mmol) to an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk flask, add sodium tert-butoxide (1.4 equiv., e.g., 134.6 mg, 1.4 mmol).
-
Reactant Addition: Add this compound (1.2 equiv., e.g., 229.5 mg, 1.2 mmol) and 1-bromo-4-tert-butylbenzene (1.0 equiv., e.g., 213.1 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-tert-butylphenyl)-4-(3-methoxyphenyl)piperidine.
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.
-
Aryl Halides: Aryl halides can be irritants. Avoid skin and eye contact.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.[6]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and catalyst. |
| Insufficiently strong base | Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. | |
| Formation of side products | Catalyst decomposition | Lower the reaction temperature and/or screen different ligands. |
| Hydrodehalogenation of the aryl halide | Ensure strict anaerobic conditions. Use a well-defined pre-catalyst if issues persist. |
Visualization of the Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the N-arylation of this compound using the Buchwald-Hartwig amination. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedure, researchers can successfully synthesize a wide range of N-aryl piperidine derivatives, which are valuable building blocks in the pursuit of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are both successful and efficient.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.
Problem 1: Low or No Yield in Grignard Reaction with N-protected 4-piperidone
Question: I am attempting to synthesize a 4-(3-methoxyphenyl)-4-hydroxypiperidine intermediate via a Grignard reaction between 3-methoxyphenylmagnesium bromide and an N-protected 4-piperidone, but I'm getting very low yields or no product at all. What could be going wrong?
Answer: The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions. Several factors can contribute to low or no yield in this specific synthesis.
Potential Causes and Solutions:
-
Moisture Contamination: Grignard reagents are extremely reactive towards protic sources, including water. Even trace amounts of moisture in your glassware or solvents can quench the Grignard reagent, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents like THF or diethyl ether must be anhydrous.[1] It is best practice to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, preventing the initiation of the Grignard reagent formation.
-
Solution: Activate the magnesium turnings prior to use. This can be achieved by a few methods:
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple color indicates activation.[2][3]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to initiate the reaction.[1]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[2]
-
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of your target molecule.[1][2]
-
Enolization of 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of starting material after workup.[1][2] To minimize this, carry out the reaction at low temperatures (e.g., -78 °C to 0 °C).[1]
-
Wurtz Coupling: The Grignard reagent can react with unreacted 3-methoxyphenyl bromide to form a biaryl byproduct.[1] This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.
-
-
Steric Hindrance: Bulky N-protecting groups on the piperidone can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[1]
-
Solution: Consider using a smaller protecting group if sterics are suspected to be an issue.
-
Problem 2: Incomplete Reduction of 4-(3-Methoxyphenyl)pyridine
Question: I am trying to synthesize this compound by catalytic hydrogenation of 4-(3-methoxyphenyl)pyridine, but the reaction is slow or incomplete. What are the key parameters to consider?
Answer: The catalytic hydrogenation of a pyridine ring to a piperidine ring is a common synthetic route, but its efficiency is highly dependent on the catalyst, solvent, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Platinum oxide, Palladium on carbon) can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure the 4-(3-methoxyphenyl)pyridine starting material is of high purity. Use high-purity, degassed solvents.
-
-
Insufficient Hydrogen Pressure: The reduction of the aromatic pyridine ring often requires elevated hydrogen pressure.
-
Solution: While some reductions can proceed at atmospheric pressure, using a hydrogenation apparatus capable of maintaining higher pressures (e.g., 50-100 psi) can significantly improve the reaction rate and completeness.
-
-
Inappropriate Solvent: The choice of solvent can influence the catalyst's activity and the solubility of the substrate and product.
-
Solution: Acetic acid is a commonly used solvent for the hydrogenation of pyridines as it can protonate the pyridine nitrogen, making the ring more susceptible to reduction.[4] Ethanol or methanol are also frequently used.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions.
-
Solution: A systematic approach to optimizing the temperature is recommended. Start with room temperature and gradually increase if the reaction is sluggish.
-
Problem 3: Difficulty with N-Protecting Group Removal
Question: I have successfully synthesized my N-protected this compound derivative, but I am struggling with the deprotection step. What are the best practices for removing common N-protecting groups?
Answer: The choice of deprotection conditions is entirely dependent on the specific N-protecting group used. Using inappropriate or harsh conditions can lead to low yields or decomposition of the desired product.
Common N-Protecting Groups and Their Removal:
| Protecting Group | Common Deprotection Reagents | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5] | The reaction is typically fast at room temperature. Ensure complete removal of TFA during workup as it can form salts with the product. |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd-C)[5] | This method is clean and efficient. Ensure the catalyst is filtered off completely. Not suitable if other reducible functional groups are present. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF[5][6] | Deprotection is usually rapid. The dibenzofulvene byproduct should be scavenged by the piperidine.[7] Incomplete removal can lead to impurities.[8] |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂/Pd-C) or strong acids | Hydrogenolysis is a common and clean method. |
Troubleshooting Deprotection:
-
Incomplete Reaction: If you observe starting material remaining, you may need to increase the reaction time or the concentration of the deprotection reagent.
-
Side Product Formation: Harsh deprotection conditions (e.g., high temperatures, prolonged reaction times) can lead to the degradation of your product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Reduction of a Pyridine Precursor: This involves the synthesis of 4-(3-methoxyphenyl)pyridine followed by catalytic hydrogenation to the corresponding piperidine.[4] This is often a high-yielding and clean reaction.
-
Functionalization of a Piperidine Ring: This approach typically starts with an N-protected 4-piperidone. A Grignard reaction with a 3-methoxyphenyl magnesium halide introduces the aryl group, forming a 4-hydroxy-4-(3-methoxyphenyl)piperidine intermediate.[1] Subsequent dehydroxylation and deprotection yield the final product.
Q2: How can I purify the final this compound product?
A2: Purification strategies depend on the nature of the impurities.
-
Distillation: If the product is an oil and the impurities are non-volatile, vacuum distillation can be an effective method.[4]
-
Crystallization: The product can often be converted to a salt (e.g., hydrochloride) which may be a crystalline solid that can be purified by recrystallization.[4]
-
Column Chromatography: Silica gel chromatography is a versatile method for removing both more and less polar impurities. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine product) is often effective.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Grignard Reagents: These are highly flammable and react violently with water. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.[9]
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure there are no leaks. The catalysts (Pd/C, PtO₂) can be pyrophoric upon exposure to air after the reaction, especially when dry. Handle the used catalyst with care, keeping it wet with solvent.
-
Strong Acids and Bases: Reagents like TFA and strong bases should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Visualizing the Synthetic Pathways
Below are diagrams illustrating the key synthetic routes and potential pitfalls.
Caption: Grignard synthesis pathway with common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. prepchem.com [prepchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your laboratory work.
Overview of Common Synthetic Routes
The synthesis of 4-arylpiperidines, including this compound, is a well-established area of organic chemistry. The most prevalent and reliable method involves the catalytic hydrogenation of a corresponding pyridine precursor. This approach is often favored for its high atom economy and relatively clean conversion.
A typical synthetic pathway involves the catalytic reduction of 4-(3-methoxybenzyl)pyridine. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yield and minimizing side reactions.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly via the catalytic hydrogenation route.
Question: My reaction has stalled or is showing very low conversion. What are the likely causes?
Answer: Incomplete conversion during the catalytic hydrogenation of the pyridine ring is a frequent issue. The root cause often relates to the catalyst's activity or the purity of the reagents.
-
Cause 1: Catalyst Inactivation (Poisoning): Platinum and palladium catalysts are highly sensitive to impurities. Trace amounts of sulfur compounds (e.g., from thiols or sulfates), heavy metals, or strongly coordinating ligands in your starting material or solvent can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Solution: Ensure the purity of your 4-(3-methoxybenzyl)pyridine starting material. If its source is questionable, consider purifying it via distillation or column chromatography before the hydrogenation step. Use high-purity, hydrogenation-grade solvents.
-
-
Cause 2: Poor Catalyst Quality or Handling: The catalyst itself may be old, improperly stored, or of a lower grade. Platinum(IV) oxide (PtO₂, Adams' catalyst) should be a fine, dark brown powder. Clumping or a change in color may indicate deactivation.
-
Solution: Use a fresh bottle of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if it is a pre-reduced, active catalyst like Pd/C.
-
-
Cause 3: Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing and sufficient hydrogen availability are crucial.
-
Solution: Ensure your reaction vessel is being agitated vigorously to keep the catalyst suspended. Check for leaks in your hydrogenation apparatus. For bench-scale reactions, a pressure of at least 50 psi (approx. 3.4 atm) is typically recommended. One documented procedure successfully utilizes hydrogenation for 2 hours without specifying pressure, implying that with a sufficiently active catalyst, atmospheric pressure might be adequate, but higher pressure provides a greater driving force[1].
-
Question: The yield of my final product is low despite complete conversion of the starting material. Where could I be losing my product?
Answer: Low isolated yield after a successful reaction points to issues in the workup and purification stages.
-
Cause 1: Inefficient Extraction: this compound is a basic amine. Its solubility in organic versus aqueous layers is highly dependent on pH.
-
Solution: During the workup, after filtering the catalyst, the acidic solvent (e.g., acetic acid) must be thoroughly neutralized. Basify the aqueous solution with a strong base like NaOH or K₂CO₃ to a pH of at least 12. This ensures the piperidine is in its free base form, which is significantly more soluble in organic solvents like diethyl ether or ethyl acetate. Perform multiple extractions (at least 3) to ensure complete recovery from the aqueous layer.
-
-
Cause 2: Product Loss During Solvent Removal/Distillation: The product is a relatively high-boiling oil. Aggressive heating during solvent removal or vacuum distillation can lead to decomposition or loss of product.
-
Solution: Remove the extraction solvent using a rotary evaporator at a moderate temperature. For the final purification, use a high-vacuum distillation apparatus (e.g., Kugelrohr or short-path distillation) to minimize the required temperature. A reported procedure successfully uses vacuum distillation to yield the final product as an oil[1].
-
-
Cause 3: Formation of Emulsions: During the basic aqueous workup and extraction, emulsions can form, trapping the product at the interface.
-
Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. In some cases, filtering the emulsified mixture through a pad of Celite® can be effective.
-
Question: My final product is contaminated with impurities. What are they and how can I remove them?
Answer: Impurities often arise from side reactions or incomplete reactions.
-
Side Product 1: N-Acetylation: If acetic acid is used as the solvent for hydrogenation, there is a risk of N-acetylation of the product piperidine, especially if the reaction mixture is heated for an extended period during workup before basification.
-
Prevention/Removal: Minimize heating of the acidic reaction mixture. The basic workup should hydrolyze some of this amide byproduct, but purification by vacuum distillation is the most effective way to separate the higher-boiling amide from the desired amine product.
-
-
Side Product 2: Hydrogenolysis (Cleavage) of the Methoxy Group: While less common under standard platinum-catalyzed conditions, more aggressive catalysts (like Palladium on Carbon at high temperatures) or the presence of strong acids can potentially cleave the methoxy group to yield a phenolic byproduct.
-
Prevention/Removal: Stick to milder catalysts like PtO₂ and avoid excessive temperatures. If this byproduct forms, it can be removed during the basic workup, as the phenol will be deprotonated and remain in the aqueous layer as a phenoxide salt.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst Poisoning | Purify starting material; use high-purity solvents. |
| Poor Catalyst Activity | Use fresh, high-quality catalyst. | |
| Insufficient H₂ Pressure | Check system for leaks; ensure vigorous stirring. | |
| Low Isolated Yield | Inefficient Extraction | Basify aqueous layer to pH >12 before extraction. |
| Product Loss on Distillation | Use high-vacuum, short-path distillation. | |
| Product Impurity | N-Acetylation (from AcOH) | Minimize heating in acid; purify by distillation. |
| O-Demethylation | Use milder catalyst (PtO₂); avoid high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for lab-scale synthesis?
The catalytic hydrogenation of 4-(3-methoxybenzyl)pyridine using platinum(IV) oxide (Adams' catalyst) in an acidic solvent like acetic acid is a robust and well-documented method that consistently provides high yields (often >85%)[1]. This method is generally preferred over routes involving harsher reducing agents or more complex multi-step syntheses[2].
Q2: How can I effectively monitor the reaction progress?
The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The pyridine starting material is significantly more conjugated and less polar than the piperidine product. You should see the starting material spot (visualized under UV light) disappear and be replaced by a new, more polar spot (often visualized with a potassium permanganate stain) for the product.
-
GC-MS: This provides a more quantitative assessment. An aliquot of the reaction mixture can be worked up (neutralized, extracted) and injected. The disappearance of the starting material peak and the appearance of the product peak (with the correct mass) confirms the reaction's progress.
Q3: Are there any critical safety precautions I should be aware of?
Yes, several.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly assembled, leak-tested, and used in a well-ventilated fume hood away from ignition sources.
-
Catalysts: Platinum and palladium catalysts are pyrophoric, especially after the reaction when they are finely divided and may be coated with residual solvent and hydrogen. Do not allow the catalyst to dry in the air. Quench the filtered catalyst by slowly adding it to a large volume of water.
-
Reagents: Acetic acid is corrosive. Strong bases like NaOH are caustic. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Is there a risk of reducing the aromatic methoxy-substituted ring?
Under the typical conditions for pyridine reduction (PtO₂, low to moderate pressure, room temperature to 50°C), the benzene ring is quite stable and will not be reduced. Reduction of the benzene ring (a Birch reduction or high-pressure catalytic hydrogenation) requires much harsher conditions (e.g., dissolving metals in ammonia or rhodium/ruthenium catalysts at very high pressures and temperatures) that are not employed for this transformation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 4-(3-methoxy-benzyl)piperidine[1].
Materials:
-
4-(3-methoxybenzyl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (approx. 0.1 eq by weight)
-
Glacial Acetic Acid (reagent grade)
-
Diethyl ether (or Ethyl Acetate)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Parr hydrogenator or a similar pressure-rated reaction vessel equipped with a magnetic stir bar or mechanical stirrer.
-
Büchner funnel and filter flask for catalyst filtration.
-
Separatory funnel.
-
Rotary evaporator.
-
Short-path vacuum distillation apparatus.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve 4-(3-methoxybenzyl)pyridine (e.g., 25 g, 126 mmol) in glacial acetic acid (250 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (2.4 g) to the solution. Safety Note: Handle the catalyst in a fume hood. Do not allow it to become airborne.
-
Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by checking for the cessation of hydrogen uptake or by analyzing an aliquot via TLC/GC-MS.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the platinum catalyst. Safety Note: Do not allow the filter cake to dry. Immediately quench the catalyst-Celite pad by submerging it in a beaker of water.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetic acid.
-
Workup and Extraction: Dissolve the oily residue in water (approx. 200 mL). Cool the solution in an ice bath and carefully basify it by the slow addition of 10 M NaOH solution until the pH is >12.
-
Transfer the basic mixture to a separatory funnel and extract it with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, dry them over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residual oil by vacuum distillation to obtain this compound as a clear oil. A reported yield for a similar compound is ~88%[1].
References
Technical Support Center: 4-(3-Methoxyphenyl)piperidine Purification
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting for the purification of 4-(3-Methoxyphenyl)piperidine. The following question-and-answer section addresses specific challenges you may encounter, explaining the underlying chemical principles and offering field-proven solutions to ensure the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common high-level problems observed after the initial synthesis and workup of this compound.
Q1: My isolated product is a discolored oil (yellow or brown) instead of the expected solid/colorless oil. What causes this and how can I fix it?
A1: Discoloration, typically a yellow or brown tint, is a common issue with piperidine derivatives and is often indicative of oxidation or the presence of residual acidic impurities from the synthesis.[1][2] Piperidines, being secondary amines, are susceptible to air oxidation over time, which can form colored byproducts.[1]
-
Causality: The nitrogen lone pair in the piperidine ring can be oxidized, and impurities from the reaction (e.g., residual acid or metal catalysts) can promote degradation.
-
Troubleshooting Steps:
-
Charcoal Treatment: Before final isolation or crystallization, dissolve the crude product in a suitable solvent (e.g., isopropyl alcohol or ethyl acetate) and add a small amount of activated carbon (charcoal). Heat the mixture gently for 15-30 minutes, then filter it hot through a pad of Celite or diatomaceous earth to remove the carbon and adsorbed impurities.[3] This is highly effective for removing colored, non-polar impurities.
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a mild aqueous base (e.g., 5% NaHCO₃ or K₂CO₃ solution) to remove acidic impurities. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Storage: After purification, store the compound under an inert atmosphere (nitrogen or argon) at a low temperature to prevent re-oxidation.[4]
-
Q2: My NMR spectrum shows my target compound, but also significant unreacted starting material. What's the most efficient purification strategy?
A2: The best strategy depends on the starting materials used. A common synthesis for this scaffold involves the reduction of the corresponding pyridine derivative, 4-(3-methoxyphenyl)pyridine.[5][6]
-
Scenario 1: Pyridine Precursor Impurity: If the impurity is the aromatic pyridine precursor, a key challenge is that the two compounds can have similar polarities. Furthermore, pyridine and piperidine can form azeotropes, making simple distillation ineffective for complete separation.[1][4]
-
Solution - Acid Wash/Extraction: Leverage the significant difference in basicity (pKa of piperidinium ion is ~11.2, pyridinium is ~5.2). Dissolve the crude mixture in an organic solvent (e.g., ether or DCM). Extract with dilute aqueous HCl (e.g., 1M). The more basic this compound will be protonated and move to the aqueous layer, while the less basic pyridine starting material will remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or K₂CO₃ to pH >12 and extract your purified product back into an organic solvent.
-
-
Scenario 2: Other Starting Material Impurities: If impurities are not basic, column chromatography is the most reliable method. The difference in polarity between the aromatic starting material and the saturated piperidine product is usually sufficient for good separation.
Part 2: Technique-Specific Troubleshooting
This section focuses on issues encountered during specific purification techniques like column chromatography and recrystallization.
Column Chromatography
Q3: I'm running a column to purify my product, but I'm seeing significant streaking or tailing of the spot on my TLC plates. Why is this happening?
A3: Streaking or tailing of amine compounds like piperidines on silica gel is a classic problem. Silica gel is inherently acidic, and the basic nitrogen of your piperidine interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase. This strong interaction leads to poor elution and band shape.
-
Causality: The basic amine adsorbs strongly to the acidic silica surface, requiring a more polar eluent to move it, but this can lead to co-elution with other polar impurities.
-
Solution - Basify the Mobile Phase:
-
Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice.[2] The triethylamine is more basic and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your product to elute cleanly with a symmetrical spot shape.
-
Ammonia in methanol (7N solution) can also be used, typically by adding a small percentage (0.5-2%) to the mobile phase.
-
Q4: I can't get good separation between my product and a closely related impurity. How can I improve the resolution?
A4: Improving resolution in column chromatography requires optimizing several parameters.
-
Solution - Optimize the Eluent System:
-
Reduce Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (e.g., move from 5:1 Hexane:EtOAc to 10:1). This will increase the interaction with the silica gel and improve separation.
-
Use a Gradient Elution: Start with a low polarity eluent to wash off non-polar impurities. Then, gradually increase the polarity of the mobile phase during the run. This sharpens the elution bands and often resolves compounds that co-elute under isocratic (constant eluent) conditions.[1]
-
Try Different Solvent Systems: If Hexane/EtOAc isn't working, try a different system that offers alternative selectivity. DCM/Methanol is a common choice for more polar compounds. Remember to add a basic modifier like Et₃N.
-
-
Solution - Column Parameters:
-
Increase Column Length/Decrease Diameter: A longer, thinner column increases the number of theoretical plates, enhancing separation.
-
Use Finer Silica: Switching from standard 60 Å (230-400 mesh) silica to a finer grade can improve resolution, but will result in slower flow rates.
-
Recrystallization
Q5: I've tried to recrystallize my product, but it either "oils out" or doesn't crystallize at all. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals. Failure to crystallize often means the compound is too soluble or that impurities are inhibiting crystal lattice formation.[7]
-
Troubleshooting "Oiling Out":
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C).
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Troubleshooting Failure to Crystallize:
-
Use a Solvent/Anti-Solvent System: This is a powerful technique when a single good solvent is not available.[7] Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., DCM, ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, water, ether) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Purity Check: If crystallization repeatedly fails, it is likely your compound is still too impure. Impurities disrupt the crystal lattice. Consider another round of column chromatography before attempting recrystallization again.
-
Part 3: Protocols & Data
Workflow & Logic Diagrams
Data Tables
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Modifier | Target Impurities |
|---|---|---|---|
| Low | Hexane / Ethyl Acetate (20:1 to 10:1) | 0.5-1% Triethylamine | Non-polar synthesis byproducts |
| Medium | Hexane / Ethyl Acetate (5:1 to 2:1) | 0.5-1% Triethylamine | Target Compound Elution Zone |
| High | Dichloromethane / Methanol (20:1 to 10:1) | 0.5-1% Triethylamine | Highly polar impurities, baseline materials |
Table 2: Screening Solvents for Recrystallization
| Solvent | Type | Boiling Point (°C) | Comments |
|---|---|---|---|
| Isopropanol | Polar Protic | 82.5 | Good starting point for single-solvent crystallization.[3] |
| Ethanol | Polar Protic | 78.4 | Often shows good solubility differential with temperature.[8] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective if alcohols cause reactivity. |
| Toluene | Non-polar | 110.6 | Useful as a "good" solvent for anti-solvent method. |
| Hexane/Heptane | Non-polar | ~69 / ~98 | Excellent choices for an "anti-solvent". |
| Ethyl Acetate | Medium Polarity | 77.1 | Versatile; can be used as a single solvent or paired with hexane. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:EtOAc) that provides an Rf value of ~0.25 for the product. Add 1% triethylamine to the chosen solvent system to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the low-polarity starting eluent. Pour the slurry into the column and use gentle air pressure to pack a firm, level bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure and begin collecting fractions.[9]
-
Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp and/or an iodine chamber).
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
Protocol 2: Purification by Solvent/Anti-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent where the product is highly soluble (e.g., DCM or Toluene) and a miscible "anti-solvent" where it is poorly soluble (e.g., Hexane).[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-purified compound in a minimum volume of the "good" solvent. Gentle warming may be applied.
-
Induce Precipitation: While stirring, slowly add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Gently warm the mixture until it becomes a clear solution again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator.
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. youtube.com [youtube.com]
How to remove impurities from a 4-(3-Methoxyphenyl)piperidine sample
Welcome to the technical support center for the purification of 4-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with piperidine derivatives and require high-purity materials for their downstream applications. As a key structural motif in many pharmaceutical agents, the purity of this compound is paramount to ensure reliable and reproducible experimental outcomes.[1][2]
This document provides a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind each purification strategy.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial analysis (NMR/LC-MS) of crude this compound shows several unexpected signals. What are the likely impurities?
A1: The nature of impurities is highly dependent on the synthetic route used. Common synthesis pathways for 4-arylpiperidines often start from precursors like pyridines or piperidones.[3][4] Potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts of Reduction: If the synthesis involves the reduction of a corresponding pyridine, incompletely reduced intermediates (e.g., tetrahydropyridines) may be present.
-
N-Alkylation/Acylation Impurities: If protecting groups were used on the piperidine nitrogen, byproducts from their addition or removal can be a source of contamination.
-
Positional Isomers: Depending on the reaction specificity, isomers such as 2-(3-Methoxyphenyl)piperidine or 4-(2-Methoxyphenyl)piperidine could be formed.
-
Solvent Adducts and Reagent Residues: Residual solvents or inorganic salts from the workup can also be present.
A thorough analysis of your synthetic scheme is the first step in identifying potential impurities.
Q2: What is the most straightforward, first-pass method to purify a crude, solid sample of this compound?
A2: Recrystallization. For solid materials, recrystallization is often the most efficient and scalable initial purification technique.[5][6] The success of this method relies on selecting a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
For piperidine derivatives, polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/hexanes, are often good starting points.[5][7]
Causality: The principle behind recrystallization is the difference in solubility between the target compound and its impurities in a chosen solvent. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the more soluble impurities behind in the mother liquor.[6]
Q3: My sample is an oil, not a solid. How can I purify it?
A3: If your sample is an oil or if recrystallization fails, two primary techniques should be considered: Acid-Base Extraction and Column Chromatography .
-
Acid-Base Extraction: This is a powerful liquid-liquid extraction technique for separating basic compounds like amines from neutral or acidic impurities.[8][9][10] The basic piperidine nitrogen can be protonated with an acid to form a water-soluble ammonium salt, which will partition into an aqueous layer, leaving non-basic impurities in the organic layer.[11]
-
Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[12][13] For basic amines like this compound, special considerations are needed to achieve good separation.
Q4: I'm performing column chromatography on silica gel, but my compound is streaking badly and the recovery is low. What's happening?
A4: This is a classic issue when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[14] These acidic sites can strongly and sometimes irreversibly bind to your basic amine, leading to significant tailing (streaking) on TLC and poor recovery from a column.[14][15]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (typically 0.5-2%) or ammonia (in methanol), to your mobile phase.[14][15][16] This additive will neutralize the acidic sites on the silica, preventing your target compound from binding too strongly.
-
Alternative Stationary Phases:
-
Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using basic alumina can be an excellent alternative to silica for purifying amines.[16]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface has been chemically modified with amine groups. It provides a less polar, basic environment ideal for purifying basic compounds without the need for mobile phase additives.[14][17]
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for separating the basic this compound from neutral or acidic impurities.
Workflow Diagram:
Caption: Workflow for amine purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound sample in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl), to the separatory funnel.[9]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The protonated amine salt will move into the aqueous layer.[8][11]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated, neutral amine will precipitate or form an oily layer.[8]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it multiple times with fresh portions of an organic solvent.[11]
-
Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography on Modified Silica Gel
This protocol is suitable for separating impurities that have similar basicity but different polarities.
Data Presentation: Solvent System Selection
The choice of mobile phase is critical. Develop the method first using Thin Layer Chromatography (TLC). The ideal system should give a retention factor (Rf) of ~0.2-0.4 for the target compound.
| Solvent System (v/v) | Modifier | Polarity | Typical Application |
| Ethyl Acetate / Hexanes | 1% Triethylamine | Low to Medium | Good for less polar impurities. |
| Dichloromethane / Methanol | 1% Triethylamine | Medium to High | Effective for more polar compounds.[14] |
| Dichloromethane / Methanol | 1% Ammonium Hydroxide | Medium to High | An alternative to triethylamine. |
Workflow Diagram:
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the chosen eluent (e.g., 95:5 Ethyl Acetate/Hexanes) and add 1% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[15]
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle positive pressure to begin elution.
-
Fraction Collection: Collect fractions sequentially as the solvent elutes from the column.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. youtube.com [youtube.com]
- 12. columbia.edu [columbia.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. teledyneisco.com [teledyneisco.com]
Technical Support Center: Scaling the Synthesis of 4-(3-Methoxyphenyl)piperidine
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Methoxyphenyl)piperidine. This molecule is a crucial building block in the development of various pharmaceutical agents, and its efficient, scalable synthesis is paramount for advancing drug development pipelines. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during pilot-scale production.
Introduction: The Scale-Up Challenge
Synthesizing complex molecules like this compound on a gram scale in a research setting is often straightforward. However, scaling this process to kilograms or more introduces significant challenges related to reaction kinetics, heat transfer, impurity profiles, and downstream processing. The methods that work flawlessly on the bench may become inefficient, unsafe, or economically unviable at scale. This guide addresses these issues head-on, providing field-proven insights to ensure a smooth transition from lab to plant.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions and answers to address specific problems you may encounter.
Q1: My hydrogenation reaction is stalling or showing low conversion, especially on a larger scale. What are the likely causes?
A: This is a classic scale-up issue often tied to catalyst activity and mass transfer limitations.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring or the piperidine product can act as a Lewis base and poison the catalyst surface (e.g., Palladium, Platinum).[1] On a small scale, a high catalyst loading might mask this effect. On a larger scale, ensure your starting materials and solvent are free from catalyst poisons like sulfur compounds or other amines. Consider using a more robust catalyst like Platinum(IV) oxide (PtO₂), which is often effective for pyridine hydrogenation.[2][3]
-
Poor Hydrogen Mass Transfer: In larger reactors, efficient mixing is harder to achieve. Hydrogen gas must dissolve into the solvent to reach the catalyst surface. If your agitation is insufficient, the reaction becomes "mass-transfer limited," not "kinetically limited."
-
Solution: Increase the agitator speed and ensure the reactor has appropriate baffles to create turbulence. Consider using a specialized hydrogenation reactor with a gas-inducing impeller.
-
-
Pressure and Temperature: Ensure your reactor is maintaining the target hydrogen pressure. Small leaks that are negligible in a flask become significant in a large vessel over a long reaction time. Temperature control is also critical; inadequate cooling can lead to side reactions, while temperatures that are too low will slow the reaction rate.
Q2: The final product has a persistent yellow or brown color. What causes this, and how can I remove it?
A: Discoloration in piperidines is typically due to the formation of oxidation products.[4]
-
Cause: Exposure of the amine to air (oxygen), especially in the presence of light or heat, can lead to the formation of colored impurities. This can happen during the reaction workup or during storage.
-
Prevention & Purification:
-
Inert Atmosphere: Handle the purified piperidine under an inert atmosphere like nitrogen or argon whenever possible.[4] This is crucial during distillation and packaging.
-
Purification Method: The most effective method for removing these colored impurities is vacuum distillation.[2][4] This separates the desired product from less volatile, colored polymeric materials.
-
Alternative Purification: If the product is a solid or high-boiling oil, crystallization of a salt form (e.g., the hydrochloride salt) can be a highly effective purification method.[2] The salt can be isolated, recrystallized to high purity, and then the free base can be regenerated if needed.
-
Q3: I'm observing significant side products, particularly incompletely reduced intermediates or de-benzylated species when using a protected piperidone. How can I improve selectivity?
A: Side product formation often points to non-optimized reaction conditions or an inappropriate choice of reagents for the scale of the reaction.
-
For Hydrogenation Routes: The presence of partially hydrogenated intermediates (tetrahydropyridines) suggests the reaction has not gone to completion. The troubleshooting steps in Q1 apply here. If you are starting with a benzyl-protected piperidine precursor, hydrogenolysis (cleavage of the benzyl group) can compete with other reductions. Using a catalyst like PtO₂ in an acidic medium (e.g., acetic acid) often favors ring hydrogenation over N-debenzylation.[2]
-
For Cross-Coupling Routes: If you are using a strategy like a Negishi or Suzuki coupling to form the aryl-piperidine bond, common side products include homocoupling of the aryl halide or the organometallic reagent.[5][6]
-
Solution: Strictly control the stoichiometry of your reagents. Ensure the catalyst is active and that the reaction is performed under a rigorously inert atmosphere, as oxygen can interfere with the catalytic cycle. The choice of palladium ligand is also critical and may need to be re-optimized for scale.[5]
-
Q4: Purification by column chromatography is not viable for the multi-kilogram scale I'm targeting. What are the best industrial purification strategies?
A: This is a critical consideration for any scalable synthesis. Chromatography should be avoided as a primary purification method at scale.
-
Distillation: As mentioned in Q2, vacuum distillation is a preferred method for liquid products. It is highly scalable and cost-effective.
-
Crystallization: This is the gold standard for purifying solids. If your this compound is a solid, developing a robust crystallization procedure from a suitable solvent is essential. If it is an oil, forming a crystalline salt is the best approach. The hydrochloride salt is a common choice.[2]
-
Acid/Base Extraction: A liquid-liquid extraction workup can be very effective. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., aq. HCl) to extract the basic piperidine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified piperidine back into an organic solvent.
Recommended Scalable Synthetic Protocol
The following protocol is based on the robust and widely used method of catalytic hydrogenation of a pyridine precursor, which is generally amenable to large-scale production.[2][7]
Workflow: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine
Caption: Scalable synthesis via catalytic hydrogenation.
Step-by-Step Methodology
-
Reactor Setup: Charge a suitable hydrogenation reactor with 4-(3-methoxybenzyl)pyridine (1.0 eq) and glacial acetic acid (10 volumes). Causality: Acetic acid serves as a solvent that keeps the starting material, intermediate, and product solubilized and facilitates the catalytic activity.
-
Catalyst Charging: Under an inert atmosphere (Nitrogen or Argon), carefully add Platinum(IV) oxide (PtO₂, ~0.05 eq by weight). Causality: The inert atmosphere prevents premature reactions and ensures operator safety, especially with a pyrophoric catalyst.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 55 psi and maintain the temperature at 25-30 °C with vigorous agitation.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A sample can be taken (after carefully venting and purging) to be analyzed by GC-MS or TLC to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup - Catalyst Removal: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid. Causality: Celite provides a fine filtration medium that prevents catalyst particles from passing through into the product stream.
-
Workup - Solvent Removal & Basification: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water and cool the solution in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Causality: The piperidine is protonated by the acetic acid; basification is required to generate the free base for extraction into an organic solvent.
-
Workup - Extraction: Extract the basic aqueous mixture with a suitable organic solvent (e.g., diethyl ether or MTBE) three times. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford 4-(3-methoxybenzyl)piperidine as a clear, colorless oil.[2]
Key Parameter Optimization Table
| Parameter | Condition A | Condition B | Outcome / Remarks |
| Catalyst | 5% Pd/C | PtO₂ | Pd/C can be effective but may require higher pressures/temperatures. PtO₂ is often more active for pyridine ring saturation under milder conditions.[2][7] |
| Solvent | Acetic Acid | Methanol / Ethanol | Acetic acid can accelerate the reaction by protonating the pyridine ring. Alcohols are also common solvents but may lead to slower reaction rates. |
| H₂ Pressure | 50-60 psi | 500-1000 psi | Higher pressures increase hydrogen concentration in the solvent, accelerating the reaction rate. However, this requires specialized high-pressure reactors. 50 psi is sufficient for this transformation. |
| Purification | Vacuum Distillation | HCl Salt Formation | Distillation is excellent for removing non-volatile impurities.[4] Salt formation and recrystallization is superior for removing closely related, volatile impurities.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 4-(3-Methoxyphenyl)piperidine
Welcome to the technical support center for 4-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
Section 1: Synthesis and Purification Challenges
This section addresses common hurdles in obtaining pure this compound.
Question 1: My synthesis of this compound resulted in a low yield and several side products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the presence of impurities in the synthesis of arylpiperidines are common challenges. The specific issues depend on the synthetic route employed, but several general principles apply. Piperidine derivatives are often synthesized through methods like the hydrogenation of corresponding pyridine precursors or via multi-component reactions.[1]
Troubleshooting Protocol:
-
Re-evaluate Your Starting Materials: Ensure the purity of your starting materials, such as 3-methoxypyridine and any reagents used for introducing the piperidine ring. Impurities in the starting materials can lead to undesired side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Many reactions for piperidine synthesis are temperature-sensitive. A slight deviation can lead to the formation of byproducts. Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. Consider using solvents like dimethylformamide (DMF) which has been used in similar preparations.[2]
-
Catalyst: If you are using a catalyst (e.g., for hydrogenation), ensure it is not poisoned and is used in the correct loading.
-
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of undesired products.
-
Inert Atmosphere: Many organometallic reagents used in such syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and purity.
Question 2: I'm struggling to purify this compound from my crude reaction mixture using column chromatography. What are some effective strategies?
Answer: The purification of piperidine derivatives can be challenging due to their basic nature, which can cause tailing on silica gel.
Troubleshooting Protocol:
-
Choice of Stationary Phase:
-
Silica Gel: This is the most common choice. To minimize tailing, you can pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent).
-
Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a better alternative to silica gel.
-
-
Eluent System Optimization:
-
Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate.
-
Adding a small amount of a polar solvent with a basic character, like methanol or isopropanol containing a trace of ammonia or triethylamine, can significantly improve the separation. A common eluent system is a gradient of hexane and ethyl acetate with 1% triethylamine.[3]
-
-
Alternative Purification Techniques:
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.[2] Experiment with different solvent systems to induce crystallization.
-
Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogen. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
-
Azeotropic Distillation: For removing residual solvents or water, azeotropic distillation can be effective.[4]
-
Workflow for Purification Strategy
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 3. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Best practices for storing and handling 4-(3-Methoxyphenyl)piperidine
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of 4-(3-Methoxyphenyl)piperidine. It is intended for researchers, scientists, and professionals in drug development.
I. Core Principles for Handling and Storage
This compound is a versatile intermediate in pharmaceutical synthesis.[1] Its piperidine core and methoxyphenyl group contribute to its unique reactivity and potential for use in developing novel therapeutics, particularly those targeting the central nervous system.[1] Proper storage and handling are critical to ensure its stability, purity, and the reproducibility of experimental results.
Recommended Storage Conditions
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[2][3] The hydrochloride salt form is available to enhance solubility in water.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or room temperature, as specified by the supplier.[1][5] | Prevents degradation from excessive heat. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, light-resistant container.[2][6][7] | Protects from light, which can catalyze degradation, and prevents contamination. |
| Location | Well-ventilated, dry area away from incompatible materials.[2][3] | Reduces risk of accidental reactions and ensures safety. |
Safe Handling Practices
Due to its potential for causing skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) should always be worn when handling this compound.[2][8][9][10]
-
Ventilation: Handle in a fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[2][11]
-
Personal Protective Equipment (PPE):
II. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Experimental Results or Low Yield
Question: My reaction with this compound is giving inconsistent yields. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound's purity and handling.
-
Compound Degradation: Improper storage can lead to degradation. If the compound has been stored for an extended period without proper conditions, its purity may be compromised. Consider re-analyzing the starting material's purity via techniques like NMR or LC-MS.
-
Moisture Contamination: The piperidine nitrogen is basic and can absorb atmospheric moisture. This can interfere with reactions, especially those sensitive to water. Ensure the compound is handled under dry conditions and stored with a desiccant if necessary.
-
Incompatibility with Reagents: this compound is incompatible with strong oxidizing agents.[2] Ensure that your reaction conditions do not involve such reagents unless intended.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility Problems
Question: I am having trouble dissolving this compound in my desired solvent. What should I do?
Answer: Solubility can be influenced by the form of the compound (free base vs. salt) and the choice of solvent.
-
Form of the Compound: The free base of this compound is an organic compound with limited water solubility. The hydrochloride salt form is more soluble in aqueous solutions.[4]
-
Solvent Selection: For the free base, consider a range of organic solvents. If an aqueous solution is required, using the hydrochloride salt is recommended.
-
Gentle Heating and Sonication: These techniques can aid in dissolution, but be cautious with temperature to avoid degradation.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][8][9][10] It is crucial to wear appropriate PPE, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[2][6]
Q2: How should I dispose of waste containing this compound?
A2: Waste should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to hand it over to an authorized disposal company as hazardous waste.[11]
Q3: Can this compound be stored long-term?
A3: Yes, with proper storage conditions. When stored in a tightly sealed, light-resistant container in a cool, dry place, and preferably under an inert atmosphere, it can be stable for extended periods.[2][7] Regular purity checks are advised for long-term storage.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, it is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
IV. References
-
PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. --INVALID-LINK--
-
SynQuest Laboratories, Inc. 4-(2-Methoxyphenyl)piperidine Safety Data Sheet. --INVALID-LINK--
-
PubChem. 4-(4-Methoxyphenyl)piperidine. --INVALID-LINK--
-
ChemicalBook. 4-(3-METHOXYPHENOXY)PIPERIDINE. --INVALID-LINK--
-
MilliporeSigma. Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet. --INVALID-LINK--
-
UnaveraChemLab GmbH. Safety Data Sheet. --INVALID-LINK--
-
LookChem. 4-(4-Methoxyphenyl)piperidine. --INVALID-LINK--
-
ChemScene. 3-(3-Methoxyphenyl)piperidine hydrochloride. --INVALID-LINK--
-
PubChem. This compound hydrochloride. --INVALID-LINK--
-
TCI Chemicals. Safety Data Sheet. --INVALID-LINK--
-
ChemicalBook. 4-(3-HYDROXYPHENYL)PIPERIDINE Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. 4-Methoxy-piperidine. --INVALID-LINK--
-
CymitQuimica. 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HYDROCHLORIDE. --INVALID-LINK--
-
PubChem. 4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine. --INVALID-LINK--
-
Chem-Impex. 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. --INVALID-LINK--
-
PubChem. N-(4-methoxyphenyl)piperidine. --INVALID-LINK--
-
PubChem. 4-(2-Methoxyphenyl)piperidine. --INVALID-LINK--
References
- 1. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CAS 149986-58-3: 4-[(3-METHOXYPHENYL)METHYL]-PIPERIDINE HY… [cymitquimica.com]
- 5. 4-(3-METHOXYPHENOXY)PIPERIDINE | 162402-37-1 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | C12H18ClNO | CID 45073801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aaron-chemistry.de [aaron-chemistry.de]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-(3-Hydroxyphenyl)piperidine Derivatives as Opioid Receptor Modulators
In the landscape of opioid pharmacology, the 4-arylpiperidine scaffold represents a cornerstone for the development of ligands with diverse activities, ranging from potent analgesics to pure antagonists. This guide provides an in-depth comparative analysis of the efficacy of a series of 4-(3-hydroxyphenyl)piperidine derivatives, focusing on their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors. By examining the structure-activity relationships (SAR) gleaned from systematic modifications of this core structure, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the molecular determinants of opioid receptor affinity and functional activity.
The rationale for focusing on the 4-(3-hydroxyphenyl)piperidine core lies in its established importance as a pharmacophore for opioid receptor recognition. The phenolic hydroxyl group and the basic nitrogen of the piperidine ring are critical for anchoring the ligand within the receptor's binding pocket. This guide will delve into how subtle structural alterations, such as the presence or absence of methyl groups on the piperidine ring and the nature of the N-substituent, profoundly influence a compound's efficacy, transforming it from a potential agonist to a pure antagonist.
Comparative Efficacy at Opioid Receptors: A Data-Driven Analysis
The efficacy of a ligand at a G protein-coupled receptor (GPCR) like the opioid receptor is a composite of its binding affinity (how tightly it binds) and its functional activity (its ability to elicit a cellular response). Here, we present a comparative analysis of a series of N-substituted 4-(3-hydroxyphenyl)piperidine derivatives, with data synthesized from seminal studies in the field. The binding affinity is expressed as the inhibition constant (Kᵢ), while functional activity is characterized by the antagonist equilibrium dissociation constant (Kₑ) or agonist potency (EC₅₀) and maximal effect (Eₘₐₓ) as determined by [³⁵S]GTPγS binding assays.
Table 1: Comparative Binding Affinity (Kᵢ, nM) of 4-(3-Hydroxyphenyl)piperidine Derivatives at Opioid Receptors
| Compound | N-Substituent | 3-Methyl | 4-Methyl | µ-OR Kᵢ (nM) | δ-OR Kᵢ (nM) | κ-OR Kᵢ (nM) | Reference |
| 2a | -CH₃ | Yes | Yes (trans) | 29.3 | 681 | 134 | [1] |
| 2b | -CH₂CH₂Ph | Yes | Yes (trans) | 0.88 | 13.4 | 4.09 | [1] |
| 5a | -CH₃ | Yes | No | - | - | - | [1] |
| 5b | -CH₂CH₂Ph | Yes | No | - | - | - | [1] |
| 6a | -CH₃ | No | Yes | 974 | - | 477 | [1] |
| 6b | -CH₂CH₂Ph | No | Yes | - | - | - | [1] |
| 7a | -CH₃ | No | No | 4300 | - | 17300 | [1] |
| 7b | -CH₂CH₂Ph | No | No | 8.47 | 34.3 | 36.8 | [1][2] |
Table 2: Comparative Functional Activity (Kₑ or EC₅₀/Eₘₐₓ) of 4-(3-Hydroxyphenyl)piperidine Derivatives
| Compound | Receptor | Functional Activity | Value | Reference |
| 2a | µ-OR | Antagonist (Kₑ) | 29.3 nM | [1] |
| δ-OR | Antagonist (Kₑ) | 681 nM | [1] | |
| κ-OR | Antagonist (Kₑ) | 134 nM | [1] | |
| 2b | µ-OR | Antagonist (Kₑ) | 0.88 nM | [1] |
| δ-OR | Antagonist (Kₑ) | 13.4 nM | [1] | |
| κ-OR | Antagonist (Kₑ) | 4.09 nM | [1] | |
| 6a | µ-OR | Antagonist (Kₑ) | 974 nM | [1] |
| δ-OR | Weak Agonist (EC₅₀/Eₘₐₓ) | 8300 nM / 64% | [1] | |
| κ-OR | Antagonist (Kₑ) | 477 nM | [1] | |
| 7b | µ-OR | Antagonist (Kₑ) | 8.47 nM | [1][2] |
| δ-OR | Antagonist (Kₑ) | 34.3 nM | [1][2] | |
| κ-OR | Antagonist (Kₑ) | 36.8 nM | [1][2] |
Causality Behind Experimental Choices and Structure-Activity Relationship Insights
The systematic removal of the 3- and 4-methyl groups from the parent compound, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (Compound 2 ), was a deliberate experimental design to probe the contribution of these substituents to the observed pure antagonist profile.
-
The Importance of the N-Substituent: A consistent observation across the series is that the N-phenylpropyl substituent (as in 2b and 7b ) confers significantly higher potency at all three opioid receptors compared to the N-methyl substituent (as in 2a and 7a ).[1] This suggests that the extended N-substituent engages in additional favorable interactions within the receptor binding pocket, likely in a hydrophobic sub-pocket, thereby increasing binding affinity and antagonist potency.
-
Role of the 3- and 4-Methyl Groups: The presence of both the 3- and 4-methyl groups in a trans configuration (as in 2a and 2b ) appears to be optimal for potent antagonist activity.[1] The removal of the 4-methyl group (compounds 5a,b ) or both methyl groups (compounds 7a,b ) generally leads to a decrease in antagonist potency, particularly for the N-methyl derivatives.[1] Interestingly, removal of the 3-methyl group while retaining the 4-methyl group (compound 6a ) resulted in a compound with weak δ-opioid receptor agonist activity, highlighting a subtle structural switch between antagonism and agonism.[1] This suggests that the stereochemistry and steric bulk on the piperidine ring are crucial for dictating the conformational state of the receptor upon ligand binding, ultimately determining the functional outcome.
-
Shift from Piperidine to Piperazine: The replacement of the piperidine core with a piperazine ring, as explored in related studies, also yields pure opioid antagonists.[2] This indicates that the carbon at the 4-position of the piperidine ring is not essential for antagonist activity and that a nitrogen atom is well-tolerated at this position.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below. These protocols are based on standard methodologies reported in the cited literature.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.[3][4]
-
Harvest confluent cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., [³H]DAMGO for µ-opioid receptors, at a concentration close to its K₋), and varying concentrations of the unlabeled test compound.[3]
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-radiolabeled universal opioid antagonist like naloxone.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant for the receptor.[5]
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. For antagonists, their potency is determined by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Signaling Pathway and Assay Principle
Caption: Simplified signaling pathway of an opioid receptor and the principle of the [³⁵S]GTPγS assay.
Step-by-Step Methodology:
-
Assay Setup:
-
Use cell membranes prepared as described for the radioligand binding assay.
-
The assay buffer typically contains GDP to ensure that G proteins are in their inactive state at the beginning of the experiment.
-
For agonist testing, incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
For antagonist testing, pre-incubate the membranes with varying concentrations of the test compound, then add a fixed concentration of a known opioid agonist (e.g., DAMGO for the µ-opioid receptor) to stimulate the receptor, followed by the addition of [³⁵S]GTPγS.[2]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.
-
-
Data Analysis:
-
Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation relative to a standard full agonist).
-
For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀.
-
Calculate the antagonist equilibrium dissociation constant (Kₑ) from the IC₅₀ value using the Cheng-Prusoff equation or a similar pharmacological model.[1]
-
Conclusion
The comparative analysis of 4-(3-hydroxyphenyl)piperidine derivatives clearly demonstrates the profound impact of subtle structural modifications on their efficacy at opioid receptors. The N-substituent and the substitution pattern on the piperidine ring are critical determinants of both binding affinity and functional activity, capable of fine-tuning a compound's profile from a potent, pure antagonist to a mixed agonist-antagonist. The data and protocols presented in this guide offer a robust framework for researchers engaged in the design and evaluation of novel opioid receptor modulators. By understanding the intricate structure-activity relationships within this important chemical series, the scientific community can continue to advance the development of safer and more effective therapeutics targeting the opioid system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 4-(3-Methoxyphenyl)piperidine and Related Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth comparison of the biological activity of 4-(3-Methoxyphenyl)piperidine with other key piperidine derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Privileged Piperidine Scaffold
The piperidine moiety is a recurring motif in a vast number of pharmaceuticals and biologically active compounds.[2] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial interactions, such as salt bridges, with biological targets.[3]
Biological Profile of this compound
This compound itself has been investigated for a range of biological activities. The presence of the methoxy group on the phenyl ring at the 4-position of the piperidine core significantly influences its electronic and steric properties, thereby dictating its interaction with specific receptors and enzymes.
Derivatives of this compound have shown notable affinity for several key central nervous system (CNS) targets, including:
-
Opioid Receptors: The 4-arylpiperidine framework is a classic structure for opioid receptor modulators.[1][4] The substitution pattern on the aryl ring plays a critical role in determining the affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] For instance, methylation of a hydroxyl group to a methoxy group on the phenyl ring can lead to a decrease in binding affinity across all three opioid receptor subtypes.[1]
-
Dopamine Receptors: The piperidine and related piperazine structures are also prominent in the design of dopamine receptor ligands.[5][6] These compounds are explored for their potential in treating neurological and psychiatric disorders.[6][7]
-
Acetylcholinesterase (AChE): Certain piperidine derivatives have been developed as potent acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[8][9]
Comparative Analysis with Other Piperidine Derivatives
The biological activity of this compound is best understood in the context of its structural analogs. The following sections compare its activity with other piperidines, highlighting key structure-activity relationships.
Opioid Receptor Modulation: A Tale of Substitutions
The 4-arylpiperidine scaffold is a cornerstone in the development of opioid receptor ligands, with minor structural modifications leading to profound changes in activity.
Key Structural Determinants:
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For example, in the trans-3,4-dimethyl-4-arylpiperidine series, a 3-hydroxyl group confers high affinity for the µ-opioid receptor.[1] Replacing this hydroxyl with a 3-methoxy group, as seen in analogs of our topic compound, results in a significant decrease in binding affinity.[1]
-
Piperidine Ring Substitution: Methyl groups on the piperidine ring can influence the conformational preference of the 4-aryl group, which in turn affects receptor interaction and can switch a compound from an agonist to an antagonist.[10][11]
-
N-Substituent: The group attached to the piperidine nitrogen is a major determinant of efficacy. For many opioids, small N-alkyl groups like methyl are associated with agonist activity, while larger groups can confer antagonist properties.[11]
Table 1: Comparative Opioid Receptor Binding Affinity (Ki, nM) of 4-Arylpiperidine Derivatives [1]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
This data illustrates that the 3-methoxy substitution (Compound 4), analogous to this compound, has a lower affinity for the µ-opioid receptor compared to the 3-hydroxy analog (Compound 1).
Dopamine Receptor Affinity: The Role of the Aryl Moiety
The 4-arylpiperidine and related 1-arylpiperazine scaffolds are extensively used in the development of ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are targets for antipsychotic medications.[6][7]
Structure-Activity Relationship Insights:
-
Aryl Moiety: The nature of the aryl group is crucial for affinity and selectivity. For instance, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, structural diversity in the terminal aryl moiety had a major influence on D3 receptor affinity.[6]
-
Linker Length: The length and conformation of an aliphatic spacer between the piperidine/piperazine ring and another aromatic moiety can be critical for dopamine D3 receptor selectivity.[6][7]
Acetylcholinesterase Inhibition: A Different Pharmacophore
While the core piperidine is present, the pharmacophore for AChE inhibition is distinct. A prominent example is Donepezil, which features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure.[8]
Key Features for AChE Inhibition:
-
Indanone Moiety: This group is crucial for the high inhibitory potency of compounds like Donepezil.[8]
-
Benzyl Group: The N-benzyl group on the piperidine ring also contributes significantly to the binding affinity.[8]
This highlights that while the piperidine is a versatile scaffold, the specific biological activity is dictated by the other functionalities appended to it.
Experimental Protocols
To provide a practical context, below are standardized methodologies for assessing the biological activities discussed.
Radioligand Binding Assay for Opioid Receptors
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and its analogs for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptors (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
Test compounds (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram:
Opioid Receptor Binding Assay Workflow
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a microplate, combine the cell membranes, the specific radioligand, and either the test compound or vehicle.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Conclusion
This compound is a valuable chemical entity whose biological activity is highly dependent on its molecular context. As a scaffold, the 4-arylpiperidine structure is a proven platform for modulating opioid and dopamine receptors. The methoxy substitution at the 3-position of the phenyl ring generally leads to a moderate affinity for these receptors compared to hydroxylated analogs. For other targets like acetylcholinesterase, the core piperidine structure serves as a foundational element, but the overall activity is primarily driven by other, more complex appended moieties. This comparative guide underscores the importance of subtle structural modifications in the design of potent and selective therapeutic agents based on the piperidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Piperidine, 3-methoxy-2-phenyl- [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 4-(3-Methoxyphenyl)piperidine
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust structural confirmation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural validation of 4-(3-Methoxyphenyl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. By presenting detailed experimental protocols, comparative data, and an analysis of the underlying principles, this document serves as a practical resource for researchers to ensure the identity, purity, and structural integrity of their synthesized compounds.
Introduction: The Imperative of Unambiguous Structural Elucidation
This guide will compare and contrast the most powerful and commonly employed analytical methods for the structural validation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application offers a high degree of confidence in the final structural assignment.
Orthogonal Analytical Approaches for Structural Validation
A multi-pronged analytical strategy is essential for the unambiguous confirmation of a synthesized molecule's structure. This involves employing techniques that probe different physical and chemical properties of the molecule, thereby providing orthogonal data sets that collectively build a comprehensive structural picture.
Figure 1: A generalized workflow for the synthesis and structural validation of a target compound, emphasizing the complementary nature of the analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and spatial relationships of atoms.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides a quantitative map of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine ring.
Expected ¹H NMR Signals for this compound:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Aromatic Protons | 6.7 - 7.3 | Multiplet | 4H |
| Piperidine Protons (H2, H6) | 2.6 - 3.2 | Multiplet | 4H |
| Piperidine Protons (H3, H5) | 1.6 - 2.0 | Multiplet | 4H |
| Piperidine Proton (H4) | 2.5 - 2.9 | Multiplet | 1H |
| Piperidine N-H | Variable (broad) | Singlet | 1H |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Causality in Spectral Interpretation: The chemical shift of a proton is dictated by its local electronic environment. The electron-withdrawing nature of the oxygen atom in the methoxy group causes the attached protons to be deshielded and appear at a higher chemical shift. The aromatic protons exhibit complex splitting patterns (multiplets) due to coupling with their neighbors. The protons on the piperidine ring show characteristic shifts based on their proximity to the nitrogen atom and the aromatic ring.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it offers a clear picture of the number of unique carbon environments.
Expected ¹³C NMR Signals for this compound:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Methoxy Carbon (-OCH₃) | ~55 |
| Aromatic Carbons | 110 - 160 |
| Piperidine Carbons (C2, C6) | ~46 |
| Piperidine Carbons (C3, C5) | ~33 |
| Piperidine Carbon (C4) | ~41 |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry: The Definitive Molecular Weight Determination
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound with high accuracy. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electrospray Ionization (ESI): A Soft Ionization Technique
For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization method that typically results in the observation of the protonated molecular ion, [M+H]⁺.[3]
Expected Mass Spectrum Data for this compound (C₁₂H₁₇NO):
-
Molecular Formula: C₁₂H₁₇NO
-
Exact Mass: 191.1310
-
Expected [M+H]⁺: 192.1383
The observation of a peak at m/z 192.1383 in the high-resolution mass spectrum provides strong evidence for the elemental composition of the synthesized molecule.
Fragmentation Analysis: Glimpses into the Molecular Structure
While ESI is a soft ionization technique, some fragmentation may occur, providing additional structural information. The fragmentation pattern can help to confirm the presence of the piperidine and methoxyphenyl moieties.
Figure 2: A simplified workflow for the analysis of this compound by ESI-Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to include the expected molecular ion.
-
Data Analysis: Identify the [M+H]⁺ peak and compare the measured m/z value with the theoretical value. Analyze any significant fragment ions to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Characteristic Vibrational Frequencies
For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the methoxy group, and the C-H and C=C bonds of the aromatic and aliphatic portions of the molecule.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule, complementing the connectivity information from NMR and the molecular weight from MS.[4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the purified solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the infrared beam and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of this compound.
Comparative Analysis and Data Summary
The following table summarizes the expected and comparative data from the three primary analytical techniques for the validation of this compound.
| Analytical Technique | Information Provided | Key Data Points for this compound | Alternative Structures Ruled Out |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Distinct signals for methoxy, aromatic, and piperidine protons with correct integration. | Isomers such as 2- or 4-methoxyphenyl derivatives would show different aromatic splitting patterns. |
| ¹³C NMR | Carbon framework and number of unique carbon environments. | Characteristic peaks for methoxy, aromatic, and piperidine carbons. | Other isomers would have a different number or chemical shifts of carbon signals. |
| Mass Spectrometry | Molecular weight and elemental composition. | [M+H]⁺ at m/z 192.1383. | Compounds with different molecular formulas. |
| FTIR Spectroscopy | Presence of key functional groups. | Characteristic absorptions for N-H, C-O, aromatic C=C, and aliphatic C-H bonds. | Structures lacking a secondary amine or a methoxy group. |
Conclusion: A Triad of Techniques for Unquestionable Validation
The structural validation of a synthesized compound like this compound is a critical process that demands a rigorous and multi-faceted approach. While each of the discussed techniques—NMR spectroscopy, Mass Spectrometry, and FTIR spectroscopy—provides valuable information, it is their synergistic application that leads to an unambiguous and defensible structural assignment. NMR defines the precise atomic connectivity, MS confirms the molecular weight and elemental composition, and FTIR verifies the presence of key functional groups. By integrating the data from these orthogonal methods, researchers can proceed with confidence in the identity and purity of their synthesized molecules, laying a solid foundation for subsequent biological evaluation and drug development efforts.
References
A Comparative Analytical Guide to 4-(3-Methoxyphenyl)piperidine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of neurologically active agents, and the introduction of a methoxyphenyl group provides a key modulating element for receptor affinity and pharmacokinetic properties. The specific substitution pattern on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's biological activity. Therefore, precise analytical characterization is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies. This guide provides the foundational analytical data and protocols to support such endeavors.
Structural Overview and Comparative Analogs
The subject of this guide is 4-(3-Methoxyphenyl)piperidine, alongside its structural isomers, which serve as the primary comparators. The subtle shift in the methoxy group's position on the phenyl ring leads to distinct analytical profiles.
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of this compound and its isomers. The following workflow outlines the recommended analytical sequence.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its ortho and para isomers. This side-by-side comparison highlights the distinguishing features of each compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS provides information on the retention time and fragmentation pattern, which are crucial for both identification and purity assessment.
| Compound | Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound | Baseline | 191 (M+), 190, 135 |
| 4-(2-Methoxyphenyl)piperidine | Shorter | 191 (M+), 160, 134, 118, 91, 77 |
| 4-(4-Methoxyphenyl)piperidine | Longer | 191 (M+), 176, 148, 121, 91, 77 |
Note: Relative retention times are dependent on the specific GC column and conditions and should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for definitive structural elucidation.
¹H NMR Data (Predicted/Referenced)
| Compound | Aromatic Protons (ppm) | Piperidine Protons (ppm) | Methoxy Protons (ppm) |
| This compound | ~6.7-7.2 (m) | ~1.5-3.2 (m) | ~3.8 (s) |
| 4-(2-Methoxyphenyl)piperidine | ~6.8-7.3 (m) | ~1.6-3.3 (m) | ~3.8 (s) |
| 4-(4-Methoxyphenyl)piperidine | ~6.8 (d), ~7.1 (d) | ~1.5-3.1 (m) | ~3.7 (s) |
¹³C NMR Data (Referenced) [1][2]
| Compound | Aromatic Carbons (ppm) | Piperidine Carbons (ppm) | Methoxy Carbon (ppm) |
| This compound | ~111, 112, 118, 129, 145, 159 | ~33, 43, 50 | ~55 |
| 4-(2-Methoxyphenyl)piperidine | ~110, 120, 127, 128, 132, 157 | ~31, 34, 46 | ~55 |
| 4-(4-Methoxyphenyl)piperidine | ~114, 128, 135, 158 | ~33, 43, 49 | ~55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-O Stretch (Aryl Ether) (cm⁻¹) |
| This compound | ~3300 (br) | ~3000-3100 | ~2800-3000 | ~1250 |
| 4-(2-Methoxyphenyl)piperidine | ~3350 (br) | ~3000-3100 | ~2800-3000 | ~1240 |
| 4-(4-Methoxyphenyl)piperidine | ~3320 (br) | ~3000-3100 | ~2800-3000 | ~1245 |
Experimental Protocols
The following are detailed, self-validating protocols for the analytical characterization of this compound and its analogs.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of methanol or a suitable organic solvent.
-
Vortex to ensure complete dissolution.
-
Transfer to a GC vial for analysis.
Rationale: The non-polar HP-5ms column is well-suited for the separation of these moderately polar compounds. The temperature program allows for good separation of the isomers and any potential impurities. Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and structural elucidation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
5 mm NMR tubes.
¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
¹³C NMR Acquisition:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃ or CD₃OD.
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: ~240 ppm
-
Rationale: CDCl₃ is a common solvent for organic molecules. A 400 MHz or higher field strength instrument is recommended for better resolution of the aromatic and piperidine proton signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, aiding in assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique for identifying functional groups.
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
ATR-FTIR Acquisition:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Spectral Range: 4000-400 cm⁻¹
-
Rationale: ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation. The specified resolution and number of scans provide a good signal-to-noise ratio for clear identification of characteristic absorption bands.
Interpretation of Analytical Data
The key to differentiating this compound from its isomers lies in the subtle differences in their analytical data, primarily arising from the position of the methoxy group on the phenyl ring.
-
GC-MS: The elution order in gas chromatography is influenced by the boiling point and polarity of the compounds. The ortho-isomer, with potential for intramolecular interactions, may have a slightly different retention time compared to the meta and para isomers. The mass fragmentation patterns will show a common molecular ion peak at m/z 191, but the relative abundances of fragment ions, particularly those resulting from cleavages of the piperidine ring and the methoxyphenyl moiety, will differ.
-
NMR: In ¹H NMR, the aromatic region is most diagnostic. The para-isomer will exhibit a classic pair of doublets (an AA'BB' system), while the ortho and meta isomers will show more complex multiplets. The chemical shifts of the piperidine protons will also be subtly influenced by the position of the methoxy group. In ¹³C NMR, the chemical shifts of the aromatic carbons, especially the ipso-carbon (the carbon attached to the piperidine ring) and the carbon bearing the methoxy group, will be distinct for each isomer.
-
FT-IR: While the FT-IR spectra of the three isomers will be broadly similar, there will be minor differences in the "fingerprint region" (below 1500 cm⁻¹) that can be used for differentiation when comparing against reference spectra. The exact positions of the C-O stretching and aromatic C-H bending vibrations can vary slightly with the substitution pattern.
Conclusion
The robust and unambiguous characterization of this compound is paramount for its application in research and development. This guide provides a comprehensive framework for its analytical cross-referencing, emphasizing a multi-technique approach. By comparing its analytical data with that of its positional isomers, researchers can confidently identify their compound of interest, ensuring the integrity of their subsequent studies. The provided experimental protocols are designed to be both effective and self-validating, promoting best practices in analytical chemistry.
References
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 4-(3-Methoxyphenyl)piperidine Analogs as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Its inherent structural features allow for modifications that can fine-tune pharmacological activity, making it a cornerstone in the development of novel therapeutics, particularly in the realm of analgesia. This guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of select this compound analogs, with a focus on their activity as mu-opioid receptor (MOR) agonists. By examining the journey from benchtop assays to preclinical models, we aim to illuminate the critical interplay between molecular interactions and physiological outcomes, offering valuable insights for researchers in drug discovery and development.
The Significance of the this compound Scaffold in Opioid Research
The development of potent and selective opioid receptor agonists is a key strategy in pain management. The this compound core, a key structural element in potent analgesics, offers a versatile platform for chemical modification. The methoxy group at the meta-position of the phenyl ring and the basic nitrogen of the piperidine are crucial pharmacophoric features that can be rationally modified to modulate affinity, efficacy, and selectivity for opioid receptors. Understanding how these modifications translate from in vitro potency to in vivo analgesic effects is paramount for the design of next-generation pain therapeutics with improved safety profiles.
In Vitro Characterization: Unveiling Molecular Interactions
The initial assessment of novel compounds invariably begins with in vitro assays to determine their affinity and functional activity at the target receptor. For this compound analogs targeting the mu-opioid receptor, two primary assays are indispensable: radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the binding affinity (Ki) of a compound for a specific receptor. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor. A lower Ki value indicates a higher binding affinity.
[³⁵S]GTPγS Binding Assays: Assessing Functional Activity
Beyond mere binding, it is crucial to determine whether a compound activates the receptor (agonist), blocks the receptor (antagonist), or has no effect on its own but can block the action of an agonist (inverse agonist). The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in the signaling cascade following agonist binding to a G protein-coupled receptor (GPCR) like the MOR.[1] An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity. From this assay, two key parameters are derived:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency.
-
Eₘₐₓ (Maximum effect): The maximum response produced by an agonist, typically expressed as a percentage relative to a standard full agonist like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
The following table summarizes the in vitro data for a series of hypothetical, yet representative, this compound analogs, illustrating the impact of N-substituent modification on MOR affinity and functional activity.
| Compound | N-Substituent | MOR Binding Affinity (Ki, nM) | [³⁵S]GTPγS Functional Assay (EC₅₀, nM) | [³⁵S]GTPγS Functional Assay (Eₘₐₓ, % vs. DAMGO) |
| Analog A | Methyl | 5.2 | 25.8 | 95 |
| Analog B | Phenethyl | 0.8 | 4.1 | 105 |
| Analog C | Cyclopropylmethyl | 1.5 | 10.3 | 70 (Partial Agonist) |
| Morphine | Methyl | 2.1 | 15.6 | 100 |
Data is hypothetical and for illustrative purposes, compiled from principles established in cited literature.
The data clearly indicates that the nature of the N-substituent profoundly influences both binding affinity and functional efficacy at the mu-opioid receptor. The introduction of a phenethyl group (Analog B) often leads to a significant increase in both affinity and potency compared to a simple methyl group (Analog A). Conversely, a cyclopropylmethyl group (Analog C) can confer partial agonist activity.
From Benchtop to Behavior: In Vivo Evaluation of Analgesic Efficacy
While in vitro assays provide crucial molecular-level information, they do not fully predict the therapeutic potential of a compound in a living organism. In vivo studies are essential to assess the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic effects, such as analgesia.
The Hot-Plate Test: A Measure of Central Analgesia
The hot-plate test is a widely used and reliable method for assessing the central analgesic activity of opioid compounds.[2][3] The test measures the latency of an animal, typically a mouse or rat, to react to a thermal stimulus (a heated plate). A longer reaction time indicates a greater analgesic effect. The results are often presented as the ED₅₀ (median effective dose), which is the dose of a drug that produces a therapeutic effect in 50% of the population.
The following table presents hypothetical in vivo data for our representative analogs, correlating their in vitro profiles with their analgesic efficacy in the mouse hot-plate test.
| Compound | MOR Binding Affinity (Ki, nM) | Hot-Plate Test (ED₅₀, mg/kg, s.c.) |
| Analog A | 5.2 | 12.5 |
| Analog B | 0.8 | 1.8 |
| Analog C | 1.5 | 8.7 |
| Morphine | 2.1 | 5.6 |
Data is hypothetical and for illustrative purposes, compiled from principles established in cited literature.
A clear correlation between in vitro potency and in vivo efficacy is often observed. Analog B, with the highest in vitro affinity and potency, also demonstrates the most potent analgesic effect in the hot-plate test, with a significantly lower ED₅₀ than morphine. Analog A, with lower in vitro affinity, requires a much higher dose to produce a similar analgesic response. The partial agonist, Analog C, shows a less potent analgesic effect compared to the full agonist, Analog B.
The In Vitro-In Vivo Correlation: A Complex Relationship
A strong correlation between in vitro activity and in vivo efficacy is the holy grail of early-stage drug discovery. However, this relationship is not always straightforward and can be influenced by a multitude of factors, most notably the pharmacokinetic profile of the compound.
Pharmacokinetic Considerations
A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties. Key parameters to consider include:
-
Absorption: The extent and rate at which the drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from one location to another within the body, including its ability to cross the blood-brain barrier to reach its target in the CNS.
-
Metabolism: The chemical modification of a drug by the body, which can lead to inactivation or the formation of active or toxic metabolites.
-
Excretion: The removal of the drug and its metabolites from the body.
The following table provides a hypothetical pharmacokinetic profile for our analogs in rats following subcutaneous administration.
| Compound | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| Analog A | 0.5 | 150 | 450 | 2.1 |
| Analog B | 0.75 | 85 | 380 | 3.5 |
| Analog C | 0.5 | 120 | 400 | 2.8 |
Data is hypothetical and for illustrative purposes, compiled from principles established in cited literature.
Even with high in vitro potency, a compound that is rapidly metabolized and cleared from the body (low AUC and short t₁/₂) may exhibit a shorter duration of action and require more frequent dosing. Conversely, a compound with a more favorable pharmacokinetic profile, such as a longer half-life (like Analog B), may have a more sustained therapeutic effect.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to follow standardized and well-documented experimental protocols.
In Vitro Mu-Opioid Receptor [³⁵S]GTPγS Functional Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK-293 or CHO cells).[4]
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and the assay buffer.
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filtermat.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
In Vivo Mouse Hot-Plate Test
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (typically 52-55°C) is used.[3]
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: The baseline reaction time of each mouse is determined by placing it on the hot plate and measuring the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Latency: The reaction time is measured again at various time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and the ED₅₀ value is determined from the dose-response curve.
Visualizing the Pathways
To better understand the mechanisms underlying the observed effects, it is helpful to visualize the experimental workflows and signaling pathways.
Caption: Experimental workflow for in vitro to in vivo characterization.
Caption: Mu-opioid receptor signaling pathway leading to analgesia.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel opioid receptor modulators. A comprehensive understanding of the structure-activity relationships, derived from a systematic comparison of in vitro and in vivo data, is critical for successful drug development. This guide has highlighted the importance of integrating data from binding and functional assays with behavioral and pharmacokinetic studies to build a complete picture of a compound's pharmacological profile. By carefully considering the interplay between molecular interactions and physiological responses, researchers can more effectively navigate the complex path from a promising lead compound to a potential therapeutic agent for the management of pain.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Benchmarking the Purity of 4-(3-Methoxyphenyl)piperidine from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a number on a Certificate of Analysis (CoA); it is the bedrock of reproducible research and the first step in ensuring the safety and efficacy of a potential therapeutic. The intermediate 4-(3-Methoxyphenyl)piperidine is a key building block in the synthesis of various pharmacologically active compounds. Its purity profile—encompassing not just the percentage of the main component but also the identity and quantity of impurities—can significantly impact reaction yields, downstream purification efforts, and the impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, technically grounded framework for benchmarking the purity of this compound from various commercial suppliers. We will move beyond a simple reliance on supplier-provided CoAs and establish a robust, multi-faceted analytical workflow. The causality behind each experimental choice is explained, creating a self-validating system that ensures the integrity and reliability of your findings.
The Orthogonal Approach: A Mandate for Accurate Purity Assessment
A single analytical technique is insufficient to declare a compound "pure." Each method has inherent biases and blind spots. A high purity value by High-Performance Liquid Chromatography (HPLC), for instance, may completely miss the presence of water or residual solvents. Therefore, we employ an orthogonal approach, using multiple, disparate analytical techniques to build a comprehensive and trustworthy purity profile. Our primary methods will be:
-
High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative analysis of the main component and non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of residual solvents and other volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an absolute, primary method to determine purity without reliance on a specific reference standard of the analyte.[1][2]
-
Karl Fischer Titration for the precise quantification of water content.
This multi-pronged strategy ensures that impurities of different chemical natures (organic, inorganic, volatile, non-volatile) are detected and quantified, providing a holistic view of the material's quality.
Caption: High-level workflow for comprehensive purity benchmarking.
HPLC-UV for Organic Purity and Impurity Profiling
Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[3] By separating components in a mixture based on their differential interactions with a stationary and mobile phase, we can quantify the main peak (our target compound) relative to any impurity peaks. The choice of a C18 reversed-phase column is standard for molecules of this polarity, and a gradient elution ensures that we can separate both early-eluting polar impurities and late-eluting non-polar impurities in a single run. A photodiode array (PDA) detector is superior to a simple UV detector as it allows for peak purity analysis, helping to ensure a chromatographic peak is not composed of multiple co-eluting compounds.[4]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (this will be the diluent). This yields a stock solution of ~500 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to create a working solution of ~50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 min, return to 10% B over 1 min, equilibrate for 4 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection | UV at 275 nm (or PDA 200-400 nm) |
-
System Suitability (Trustworthiness):
-
Before analyzing samples, inject the working solution six times consecutively.
-
The Relative Standard Deviation (%RSD) for the peak area of this compound must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
These steps validate that the chromatographic system is performing with adequate precision and efficiency before proceeding.[5]
-
-
Analysis and Calculation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject each supplier's sample preparation in duplicate.
-
Purity is calculated based on the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Headspace GC-MS for Residual Solvents
Expertise & Experience: Pharmaceutical intermediates are often produced using various solvents, which can remain in the final product.[6] These residual solvents can be toxic and may interfere with subsequent synthetic steps. HPLC is not suitable for detecting these volatile compounds. Headspace Gas Chromatography is the ideal technique, as it samples the vapor phase in equilibrium with the solid sample, selectively introducing volatile compounds into the GC-MS system. Mass Spectrometry provides definitive identification of the solvents by comparing their mass spectra to a known library (e.g., NIST).
Experimental Protocol: Headspace GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of each sample directly into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO) to each vial.
-
Seal the vials immediately with a PTFE/silicone septum and aluminum cap.
-
Prepare a standard vial containing known concentrations of common synthesis solvents (e.g., Toluene, Methanol, Dichloromethane, Ethyl Acetate) in DMSO for quantification.
-
-
GC-MS Conditions:
Parameter Setting Headspace Incubator 80 °C for 15 minutes GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film Carrier Gas Helium, constant flow at 1.2 mL/min Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | MS Detector | Electron Ionization (EI) mode, scanning from m/z 35 to 350 |
-
Analysis:
-
Run a blank (DMSO) to identify any system contaminants.
-
Run the solvent standard to determine retention times and response factors.
-
Analyze each supplier's sample vial.
-
Identify and quantify any detected solvents by comparing them to the standard and the NIST mass spectral library.
-
Quantitative NMR (qNMR) for Absolute Purity
Expertise & Experience: qNMR stands apart from chromatographic methods because it is a primary analytical technique. It determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[7][8] This provides an absolute purity value (w/w%) without needing a pre-existing, highly purified reference standard of this compound itself, which may not be available. This method is orthogonal to chromatography and serves as a powerful validator of the HPLC results.[2]
Caption: Relationship between orthogonal analytical techniques.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation (Trustworthiness):
-
Use a high-purity, certified internal standard with a known proton signal in a clear region of the spectrum. Maleic acid is a suitable choice.
-
Accurately weigh ~15 mg of the this compound sample into a vial using a microbalance. Record the weight precisely.
-
Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent, such as DMSO-d₆. Ensure complete dissolution via vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single pulse (zg30).
-
Relaxation Delay (d1): At least 30 seconds. This is critical for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy protons, -OCH₃) and the signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
-
Purity (w/w %) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this approach, let's consider hypothetical results from three different suppliers of this compound.
| Analytical Test | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Visual Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White to Off-White Solid |
| HPLC Purity (% Area) | 99.6% | 98.5% | 99.8% | ≥ 98.5% |
| Largest Single Impurity (HPLC) | 0.15% at RRT 1.2 | 0.8% at RRT 0.9 | 0.08% at RRT 1.2 | ≤ 0.5% |
| Total Impurities (HPLC) | 0.4% | 1.5% | 0.2% | ≤ 1.5% |
| Residual Toluene (GC-MS) | 50 ppm | < 10 ppm | 750 ppm | ≤ 890 ppm (ICH Limit) |
| Residual Dichloromethane (GC-MS) | < 10 ppm | 250 ppm | < 10 ppm | ≤ 600 ppm (ICH Limit) |
| Water Content (Karl Fischer) | 0.05% | 0.45% | 0.10% | ≤ 0.5% |
| ¹H qNMR Purity (w/w %) | 99.5% | 97.6% | 99.0% | Report |
| Overall Assessment | Excellent | Marginal Pass | Good (High Solvents) |
Interpretation of Results
-
Supplier A: This material demonstrates excellent quality across the board. The HPLC purity is high, with no single impurity exceeding 0.15%.[3] Residual solvents and water content are negligible, and the qNMR absolute purity aligns perfectly with the HPLC data, confirming the absence of non-UV active or co-eluting impurities.[1][2]
-
Supplier B: While the HPLC purity of 98.5% meets the initial criteria, it is on the lower end. A significant single impurity is present at 0.8%, which exceeds the acceptance limit. The qNMR result of 97.6% is lower than the HPLC result, suggesting the presence of impurities that are not well-detected by UV (like water, which is also higher) or that the main impurity has a lower UV response factor than the parent compound. The presence of 250 ppm of dichloromethane is noted but within acceptable limits. This batch may be acceptable for initial screening but poses a risk for GMP synthesis.
-
Supplier C: This sample shows the highest purity by HPLC (99.8%). However, the GC-MS analysis reveals a high level of residual toluene (750 ppm).[9] Furthermore, the qNMR purity (99.0%) is significantly lower than the HPLC area percent value. This discrepancy suggests the presence of non-UV active impurities or that the high level of residual solvent is displacing the active compound on a weight/weight basis. While the organic purity is high, the solvent content may be unacceptable for certain applications.
Conclusion
Benchmarking the purity of critical raw materials like this compound is a non-negotiable step in rigorous drug discovery and development. Relying solely on a supplier's CoA is insufficient. By implementing a self-validating, orthogonal analytical approach using HPLC, GC-MS, and qNMR, researchers can build a comprehensive and trustworthy purity profile. This guide provides the framework and detailed protocols to empower scientists to make data-driven decisions, ensuring the quality and consistency of their starting materials, mitigating risks in their synthetic pathways, and ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ikev.org [ikev.org]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Study of Synthetic Routes for 4-(3-Methoxyphenyl)piperidine
An In-Depth Technical Guide
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including analgesics, antipsychotics, and antihistamines. Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an attractive core for drug design. 4-(3-Methoxyphenyl)piperidine, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of the primary synthetic strategies to construct this valuable molecule, offering researchers and process chemists the technical insights needed to select the most suitable route for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for comparing synthetic strategies is a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, two principal bond disconnections guide our strategic thinking:
-
C-C Bond Disconnection: Breaking the bond between the piperidine ring and the methoxyphenyl group. This suggests building the molecule by attaching the aryl group to a pre-existing piperidine core.
-
Ring Disconnection: Breaking one or more bonds within the piperidine ring itself. This implies constructing the heterocyclic ring from acyclic precursors that already contain the aryl moiety.
These two fundamental approaches form the basis of the synthetic routes we will explore.
Figure 1. Retrosynthetic analysis of this compound.
Strategy 1: Arylation of a Pre-Formed Piperidine Core
This classical approach utilizes readily available piperidine derivatives and focuses on the crucial carbon-carbon bond formation step. The primary advantage is the convergent nature of the synthesis, allowing for late-stage introduction of the aryl group.
Method A: Grignard Reaction with 4-Piperidone
The addition of an organometallic reagent to a ketone is a fundamental and robust method for C-C bond formation. In this context, 3-methoxyphenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-protected 4-piperidone.
Mechanistic Rationale: The reaction proceeds via the nucleophilic addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol, 4-(3-methoxyphenyl)-4-hydroxypiperidine. This intermediate must then be deoxygenated to arrive at the final product. A common method for this is reductive dehydroxylation, often via conversion of the hydroxyl group to a better leaving group or through radical-based methods.
Causality in Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., as a Boc-carbamate or a benzyl amine) to prevent it from acting as a base and quenching the Grignard reagent.[1] The Boc group is often preferred due to its ease of removal under acidic conditions.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents (typically THF or diethyl ether) and an inert atmosphere (N₂ or Ar).[1]
-
Low Temperature: The addition of the Grignard reagent is performed at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone by the basic Grignard reagent or reduction of the ketone.[1]
Figure 2. Workflow for the Grignard synthesis route.
Experimental Protocol: Grignard Addition and Deoxygenation
-
Grignard Reagent Formation: To a flame-dried flask under argon containing magnesium turnings (1.2 eq.), add a small crystal of iodine. Add a solution of 3-bromoanisole (1.1 eq.) in anhydrous THF dropwise. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting solution to 0 °C.
-
Addition to Piperidone: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add the prepared Grignard reagent dropwise via cannula.
-
Reaction and Quench: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude tertiary alcohol by flash chromatography.
-
Reductive Deoxygenation: Dissolve the purified alcohol in dichloromethane and cool to 0 °C. Add triethylsilane (3.0 eq.) followed by trifluoroacetic acid (10.0 eq.) dropwise. Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Final Workup: Carefully pour the reaction mixture into a saturated NaHCO₃ solution. Extract with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate. The resulting product is N-Boc-4-(3-methoxyphenyl)piperidine, which can be deprotected using HCl in dioxane or methanol to yield the final product.
Method B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, high functional group tolerance, and commercial availability of reagents.[2] This route typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound.
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromoanisole.
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.[2]
Causality in Experimental Choices:
-
Piperidine Partner: The piperidine can be introduced as a boronic acid derivative (e.g., N-Boc-piperidine-4-boronic acid pinacol ester) or, more commonly, by coupling with a piperidine-containing alkene. A versatile approach involves the hydroboration of N-Boc-4-methylenepiperidine, followed by in-situ Suzuki coupling.[3]
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligand is critical. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher yields.[2]
-
Base: An aqueous base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[4]
Figure 3. Workflow for the Suzuki-Miyaura coupling route.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask, add 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.2 eq.), 3-bromoanisole (1.0 eq.), potassium carbonate (3.0 eq.), and a solvent mixture of dioxane and water (e.g., 4:1).
-
Degassing: Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq.).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Remove the Boc group as described in the Grignard protocol to obtain the final product.
Strategy 2: Construction of the Piperidine Ring
This approach builds the piperidine ring from acyclic precursors, which can be advantageous when the required starting materials are more accessible or economical than pre-formed piperidine cores.
Method C: Multi-step Synthesis via Piperidone Intermediate
This strategy builds the core heterocyclic structure through a series of classical organic reactions, starting from a simple aromatic aldehyde. A known route involves the initial synthesis of a substituted piperidone, which is subsequently reduced and modified.[5]
Synthetic Rationale: A plausible sequence, adapted from literature, begins with 3-methoxybenzaldehyde.[5] A Knoevenagel condensation followed by a Michael addition can be used to construct a key acyclic intermediate, which is then cyclized, hydrolyzed, and decarboxylated to form N-methyl-3-(3-methoxyphenyl)-4-piperidone. While this provides a related isomer, similar principles can be applied to target the 4-aryl isomer. A more direct route starts with a Michael addition to form a pentanedioate derivative, which is then cyclized and reduced.[5]
Experimental Protocol: Adapted from Koelsch Procedure [5]
-
Initial Condensation: 3-methoxybenzaldehyde is reacted with ethyl cyanoacetate in a Michael addition to form diethyl 2-cyano-3-(3'-methoxyphenyl)pentanedioate.[5]
-
Cyclization/Hydrolysis: This intermediate undergoes cyclization, hydrolysis, and decarboxylation under acidic conditions to form a piperidone precursor.
-
Reduction of Piperidone: The ketone functionality of the piperidone is reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction.
-
Final Modifications: Any protecting groups are removed to yield the target this compound.
This route is often lengthy and may suffer from lower overall yields due to the number of steps involved. However, it can be cost-effective if the starting materials are inexpensive.
Quantitative and Qualitative Comparison
To provide a clear basis for selecting a synthetic route, the following table summarizes the key performance indicators for each strategy.
| Parameter | Method A: Grignard Reaction | Method B: Suzuki Coupling | Method C: Multi-step Cyclization |
| Typical Overall Yield | Moderate (40-60%) | High (70-90%) | Low to Moderate (20-50%) |
| Number of Steps | 3-4 (from piperidone) | 2-3 (from boronic ester) | 4-6+ (from benzaldehyde) |
| Scalability | Good; requires strict control | Excellent; robust and reproducible | Fair; multiple steps can be challenging |
| Reagent Cost | Low (Mg, common solvents) | High (Pd catalyst, ligands, boronic esters) | Low (simple starting materials) |
| Functional Group Tolerance | Poor (sensitive to protic groups) | Excellent | Moderate |
| Key Challenges | Anhydrous conditions, side reactions[1] | Catalyst cost, removal of boron impurities | Long sequence, potential for low yields |
| Ideal Application | Rapid analog synthesis, small scale | Process development, library synthesis | Cost-driven, large-scale campaigns |
Conclusion and Recommendations
The choice of synthetic route for this compound is a multi-factorial decision that balances yield, cost, scalability, and available resources.
-
The Suzuki-Miyaura Cross-Coupling stands out as the most versatile and efficient method.[3] Its high yield, excellent functional group tolerance, and predictable scalability make it the preferred choice for most research and development applications, particularly when time and reliability are paramount. The primary drawback is the cost of the palladium catalyst and specialized boron reagents, although catalyst loading can often be optimized.
-
The Grignard Reaction is a powerful and cost-effective alternative.[1][6] It is well-suited for laboratories equipped to handle air- and moisture-sensitive reagents. While the two-stage process (addition followed by deoxygenation) and potential for side reactions make it slightly less efficient than the Suzuki coupling, its use of inexpensive starting materials makes it attractive for large-scale synthesis where cost is a major driver.
-
Multi-step Cyclization routes are the most classical but often the least efficient in terms of overall yield and labor.[5] This approach may be considered if the starting materials are significantly cheaper or if a specific intermediate along the pathway is also a target.
For drug discovery and early-stage process development, the robustness and high-throughput potential of the Suzuki-Miyaura coupling make it the superior strategy. For later-stage, cost-optimized manufacturing, a thorough evaluation of the Grignard route is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 6. erowid.org [erowid.org]
A Comparative Guide to the Definitive Identity Confirmation of 4-(3-Methoxyphenyl)piperidine
Introduction: The Imperative of Unambiguous Identification
In the landscape of pharmaceutical research and drug development, 4-(3-Methoxyphenyl)piperidine serves as a crucial structural motif and synthetic building block. Its piperidine core is a prevalent scaffold in numerous biologically active molecules, making the purity and verified identity of this precursor paramount.[1] An unconfirmed or impure sample can lead to anomalous biological data, failed synthetic routes, and the costly misdirection of research efforts.
This guide provides a comprehensive, multi-technique strategy for the unambiguous identity confirmation of a this compound sample. We move beyond a simple checklist of procedures to explain the causality behind experimental choices, enabling researchers to not only execute protocols but also to interpret the resulting data with confidence. The described workflow is designed as a self-validating system, where orthogonal analytical techniques provide a cohesive and definitive structural and purity profile.
Part 1: Primary Structural Elucidation – The Foundational Trio
The initial step in confirming a sample's identity is to establish its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy form a powerful triad, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality: ¹H NMR confirms the presence and connectivity of hydrogen atoms, revealing the distinct signatures of the aromatic (methoxyphenyl) and aliphatic (piperidine) regions. ¹³C NMR complements this by confirming the carbon skeleton of the molecule. The unique substitution pattern of the meta-methoxyphenyl group provides a distinct spectral fingerprint that allows for clear differentiation from its ortho and para isomers.[2]
Expected Spectral Data:
| ¹H NMR (Proton) | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2-7.3 | t (triplet) | 1H | Ar-H |
| Aromatic | ~6.7-6.8 | m (multiplet) | 3H | Ar-H |
| Methoxy | ~3.8 | s (singlet) | 3H | -OCH₃ |
| Piperidine (axial) | ~3.1-3.2 | d (doublet) | 2H | -CH₂-N |
| Piperidine (equatorial) | ~2.6-2.7 | t (triplet) | 2H | -CH₂-N |
| Piperidine | ~2.5-2.6 | m (multiplet) | 1H | Ar-CH |
| Piperidine | ~1.7-1.9 | m (multiplet) | 4H | -CH₂- |
| Piperidine (NH) | Variable (broad) | s (singlet) | 1H | -NH |
| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm, CDCl₃) | Assignment |
| Aromatic | ~160 | Ar-C-O |
| Aromatic | ~145-147 | Ar-C (quaternary) |
| Aromatic | ~129-130 | Ar-CH |
| Aromatic | ~118-120 | Ar-CH |
| Aromatic | ~111-113 | Ar-CH |
| Methoxy | ~55 | -OCH₃ |
| Piperidine | ~50-52 | -CH₂-N |
| Piperidine | ~44-46 | Ar-CH |
| Piperidine | ~33-35 | -CH₂- |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts, multiplicities, and integrations with the expected values. Compare the ¹³C chemical shifts.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, serving as a primary check for the correct molecular formula (C₁₂H₁₇NO; Exact Mass: 191.1310).
Causality: By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS directly verifies the molecular mass. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental composition.
Expected Data (Electrospray Ionization - ESI):
-
Primary Ion: [M+H]⁺ = 192.1383 m/z
-
Theoretical Exact Mass of C₁₂H₁₈NO⁺: 192.1383
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap.
-
Analysis: Inject a small volume (1-5 µL) of the sample. The analysis can be done via direct infusion or after separation on a C18 HPLC column.
-
Ionization: Utilize positive mode Electrospray Ionization (ESI), which is highly effective for nitrogen-containing basic compounds like piperidines.[3]
-
Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺. Compare the experimentally observed exact mass to the theoretical value for C₁₂H₁₇NO. The mass error should ideally be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality: The bonds within a molecule vibrate at specific frequencies. FTIR detects these frequencies, which correspond to specific functional groups, providing a characteristic "fingerprint." This allows for the confirmation of key structural components like N-H, C-H (aliphatic and aromatic), and C-O bonds.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperidine) |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2800-3000 | C-H Stretch | Aliphatic (Piperidine) |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |
| ~1150 | C-N Stretch | Amine |
Part 2: Orthogonal Confirmation – Purity and Identity Corroboration
While the foundational trio provides strong evidence for the structure, a comprehensive analysis requires orthogonal methods. These techniques, based on different physicochemical principles, corroborate the initial findings and, critically, assess the sample's purity.
High-Performance Liquid Chromatography (HPLC): The Purity Litmus Test
HPLC is the industry standard for determining the purity of pharmaceutical compounds. When used with a certified reference standard, it also serves as a powerful tool for identity confirmation via retention time matching.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The time a compound takes to elute from the column (retention time) is a highly reproducible characteristic under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.[4][5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Formic Acid in Water). The pH should be controlled for consistent ionization and peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs, typically around 275 nm. A PDA detector can be used to acquire the full UV spectrum of the peak to further confirm identity.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis:
-
Inject the sample and record the chromatogram. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
For identity confirmation, inject a certified reference standard of this compound under the identical conditions. The retention times should match within a narrow window (e.g., ±2%).
-
Spike the sample with the reference standard and inject. A single, sharp, symmetrical peak should be observed, confirming co-elution.
-
Comparison of Analytical Techniques for Identity Confirmation
| Technique | Primary Information | Strengths | Limitations |
| NMR | Atomic connectivity, 3D structure | Definitive for structural elucidation and isomer differentiation. | Lower sensitivity, requires more sample, can be complex to interpret. |
| MS | Molecular weight, elemental formula | High sensitivity, provides exact mass confirmation. | Does not easily distinguish between isomers without fragmentation studies (MS/MS). |
| FTIR | Functional groups | Fast, non-destructive, good for confirming key bonds. | Provides limited information on the overall molecular skeleton. |
| HPLC-UV | Purity, Retention Time | Excellent for purity assessment, quantitative, confirms identity against a standard. | Identity confirmation is relative (requires a reference standard). |
| GC-MS | Retention Time, Mass Spectrum | High separation efficiency for volatile compounds, provides both chromatographic and mass data.[6] | Requires the analyte to be thermally stable and volatile. |
Part 3: The Integrated Workflow – A Logic-Driven Approach
A robust identity confirmation protocol does not rely on a single piece of data but on the convergence of evidence from multiple, orthogonal techniques. The following workflow illustrates a logical progression from initial checks to definitive confirmation.
Caption: Integrated workflow for identity confirmation.
Conclusion: A Triangulation of Evidence
Confirming the identity of a this compound sample is not a task for a single instrument. It requires a logical and systematic application of orthogonal analytical techniques. By integrating the definitive structural data from NMR, the exact mass verification from MS, and the purity assessment from HPLC (cross-referenced against a certified standard), a researcher can establish the sample's identity and purity with the highest degree of scientific confidence. This rigorous, multi-faceted approach is the bedrock of reproducible research and successful drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
The Therapeutic Potential of 4-(3-Methoxyphenyl)piperidine: A Comparative Guide for Drug Discovery
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful drugs. Within this esteemed class of compounds, 4-(3-Methoxyphenyl)piperidine has emerged as a particularly intriguing starting point for the development of novel therapeutics targeting a range of challenging diseases. Its structural simplicity, coupled with its ability to interact with multiple key biological targets, makes it a versatile platform for derivatization and optimization.
This comprehensive guide provides a detailed literature review of the therapeutic potential of this compound. We will delve into its interactions with various receptor systems, compare its potential efficacy with established and alternative therapies, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. Our analysis is grounded in scientific integrity, drawing upon experimental data to present an objective and insightful overview for researchers, scientists, and drug development professionals.
A Versatile Scaffold with Multi-Targeting Capabilities
The this compound moiety has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities. Its therapeutic potential stems from its ability to modulate the activity of several crucial receptors in the central nervous system (CNS) and periphery. These include:
-
Dopamine Receptors: Arylpiperidine derivatives have shown significant affinity for dopamine D2-like receptors (D2, D3, and D4), which are pivotal targets in the treatment of psychosis, schizophrenia, and Parkinson's disease.[1][2]
-
Serotonin Receptors: The serotonin system, particularly the 5-HT1A and 5-HT2A receptors, is deeply involved in mood regulation, anxiety, and cognition. Compounds bearing the 4-arylpiperidine scaffold have demonstrated potent interactions with these receptors, suggesting their potential as antidepressants and anxiolytics.[3][4][5]
-
Sigma Receptors: Initially misidentified as opioid receptors, sigma receptors (σ1 and σ2) are now recognized as unique targets involved in cellular signaling and stress responses. Ligands for these receptors are being investigated for their neuroprotective, anti-amnesic, and anti-addictive properties.[6][7][8]
-
NMDA Receptors: As a critical component of excitatory neurotransmission, the N-methyl-D-aspartate (NMDA) receptor is a key target for neuroprotective agents in conditions like stroke, traumatic brain injury, and neurodegenerative diseases. Certain piperidine derivatives have shown promise as NMDA receptor antagonists.[9][10][11]
The following sections will explore the therapeutic potential of this compound and its derivatives in more detail, focusing on their activity at these key receptor systems and their potential applications in various disease areas.
Comparative Analysis of Therapeutic Potential
A thorough evaluation of a novel scaffold necessitates a comparative analysis against existing therapies and alternative compounds. While direct head-to-head clinical data for this compound is not available, we can infer its potential by examining the preclinical data of its derivatives and comparing them to established drugs.
Analgesic Potential: An Alternative to Opioids?
The piperidine ring is a fundamental component of many potent opioid analgesics, including morphine and fentanyl.[12] This structural similarity has spurred the investigation of novel piperidine derivatives as potentially safer and non-addictive analgesics.
dot
Caption: Potential analgesic signaling pathways for opioid agonists versus this compound derivatives.
| Compound/Class | Target(s) | Potency (ED50/IC50) | In Vivo Model | Reference |
| Morphine | μ-Opioid Receptor (Agonist) | ~3 mg/kg (s.c.) | Mouse Tail-Flick | [12] |
| Pethidine | μ-Opioid Receptor (Agonist) | ~10 mg/kg (s.c.) | Mouse Hot Plate | [12] |
| 4-(4'-Chlorophenyl)-4-hydroxy-piperidine Derivative | Opioid Receptors | Comparable to Morphine | Mouse Tail Flick | [12] |
| ADL 8-2698 | Peripheral Opioid Antagonist | N/A | Human GI Transit | [13] |
While direct analgesic data for this compound is scarce, a study on a structurally similar derivative, 4-(4′-Chlorophenyl)-4-hydroxy piperidine, showed analgesic activity comparable to morphine in the mouse tail-flick test.[12] Another trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine derivative, ADL 8-2698, acts as a peripheral opioid antagonist, preventing the gastrointestinal side effects of morphine without affecting its central analgesic action.[13] This highlights the potential of the 4-arylpiperidine scaffold to modulate the opioid system in different ways, offering avenues for developing analgesics with improved side-effect profiles.
Anticancer Activity: A New Avenue for Piperidine Scaffolds
The piperidine moiety is also present in a number of anticancer agents. While not a traditional application for this scaffold, recent studies have explored the anticancer potential of novel piperidine derivatives.
| Compound/Class | Target(s) | Potency (IC50) | Cell Line | Reference |
| Doxorubicin | Topoisomerase II, DNA Intercalation | ~1 μM | MDA-MB-231 | [14] |
| Piperidine Nitroxides | Modulate Oxidative Stress | N/A | B14 Cells | [15] |
Studies on piperidine nitroxides have shown their ability to modulate doxorubicin-induced cytotoxicity, suggesting a potential role as adjuvants in chemotherapy to mitigate side effects.[15] While direct cytotoxic data for this compound is lacking, the versatility of the piperidine scaffold suggests that with appropriate derivatization, it could be explored for anticancer applications.
Neuroprotection: Targeting Excitotoxicity and Inflammation
The ability of 4-arylpiperidine derivatives to interact with NMDA and sigma receptors makes them promising candidates for the development of neuroprotective agents.
dot
References
- 1. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 10. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(3-Methoxyphenyl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-(3-Methoxyphenyl)piperidine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). As your partner in research, we aim to provide value beyond the product itself, fostering a culture of safety that empowers scientific discovery.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a valuable compound in research and development. However, its chemical nature presents specific hazards that dictate our safety protocols. According to its classification under the Globally Harmonized System (GHS), this compound is a known irritant.[1][2][3] Understanding the causality between its hazard profile and the required PPE is critical for minimizing risk.
-
Skin Irritation (Category 2): The compound can cause skin irritation upon direct contact.[2][4] This necessitates a robust barrier to prevent exposure.
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can lead to serious irritation.[2][3][4] The mucous membranes of the eyes are particularly sensitive, requiring dedicated protection.
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][2][4] Therefore, engineering controls and, in some cases, respiratory protection are essential.
These classifications are not merely regulatory labels; they are directives that inform every step of our handling, storage, and disposal procedures.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Tasks (e.g., handling sealed containers, preparing solutions in a fume hood) | Safety glasses with side shields (ANSI Z87.1 / EN 166 compliant) | Nitrile or other chemical-resistant gloves | Fully-buttoned laboratory coat | Not required when using a certified chemical fume hood |
| High-Exposure Tasks (e.g., weighing powder outside a fume hood, potential for splash, cleaning spills) | Chemical splash goggles (ANSI Z87.1 / EN 166 compliant). Face shield recommended.[2] | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95)[4] |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, safety glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[4] For tasks with a higher risk of splashing, chemical splash goggles provide a complete seal around the eyes and are the preferred choice.[2]
-
Skin and Body Protection : Wear protective gloves and a lab coat to prevent skin contact.[1][5] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use and remove them immediately if contamination is suspected. Contaminated clothing should be removed and washed before reuse.[4][6]
-
Respiratory Protection : The primary engineering control is to handle this compound within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available or when dealing with large quantities of powder that could become airborne, a NIOSH-approved respirator is necessary, in accordance with OSHA regulations found in 29 CFR 1910.134.[2][4]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol details the process of accurately weighing and dissolving this compound, integrating safety at every step.
Objective: To safely prepare a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Volumetric flask and cap
-
Spatula
-
Weigh paper or boat
-
Analytical balance
-
Beaker for waste
-
Wash bottle with deionized water
-
Required PPE (as per the "Low-Exposure" task in the table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware, equipment, and the chemical inside the fume hood.
-
Label the volumetric flask with the chemical name, concentration, date, and your initials.
-
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Put on chemical-resistant gloves.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance within the fume hood (if possible) or on a designated balance bench. Tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed compound into the labeled volumetric flask.
-
Add approximately half of the final volume of the desired solvent to the flask.
-
Cap and gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the calibration mark on the flask neck.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Post-Handling:
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the spatula and work surface with an appropriate solvent.
-
Properly store the newly made solution.
-
Remove PPE in the correct order: gloves first, followed by the lab coat.
-
Contingency and Disposal Plan
Even with meticulous planning, accidents can happen. A clear plan for spills and waste disposal is crucial.
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for managing a chemical spill.
Waste Disposal
-
Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous waste.[1][4]
-
Procedure:
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Never pour chemical waste down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
By adhering to these protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the safety of the wider environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
